molecular formula C10H12N2O4 B181554 GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER CAS No. 3589-58-0

GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER

Cat. No.: B181554
CAS No.: 3589-58-0
M. Wt: 224.21 g/mol
InChI Key: FOBXNGRQPJUTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3589-58-0

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2-(3-nitroanilino)acetate

InChI

InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3

InChI Key

FOBXNGRQPJUTNJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-]

Other CAS No.

3589-58-0

Origin of Product

United States

Foundational & Exploratory

Molecular structure and weight of Ethyl N-(3-nitrophenyl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl N-(3-nitrophenyl)glycinate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl N-(3-nitrophenyl)glycinate, a key organic intermediate. The document details its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the compound's applications in research and drug development, alongside essential safety and handling protocols. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

Ethyl N-(3-nitrophenyl)glycinate is a nitroaromatic compound with significant utility as a building block in organic synthesis. Its structure, which incorporates a reactive nitro group and a versatile glycine ethyl ester moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. Understanding the fundamental properties and reactivity of this intermediate is crucial for its effective application in the laboratory and in the development of novel therapeutics.

Molecular and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in chemical synthesis. This section outlines the key properties of Ethyl N-(3-nitrophenyl)glycinate.

Molecular Structure and Identity

The molecular structure of Ethyl N-(3-nitrophenyl)glycinate consists of a 3-nitrophenyl group attached to the nitrogen atom of a glycine ethyl ester.

  • Molecular Formula: C₁₀H₁₂N₂O₄[1][2]

  • Molecular Weight: 224.22 g/mol [1]

  • IUPAC Name: ethyl 2-(3-nitroanilino)acetate[2]

  • CAS Number: 2699-88-9

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding the compound's physical state under various conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄[1][2]
Molecular Weight 224.22 g/mol [1]
Physical Appearance Solid (form may vary)General knowledge
Monoisotopic Mass 224.07971 Da[2]

Synthesis and Purification

The synthesis of Ethyl N-(3-nitrophenyl)glycinate is a critical process for its availability in research and development. A common and effective method involves the nucleophilic substitution reaction between a 3-nitro-substituted aromatic compound and glycine ethyl ester.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of Ethyl N-(3-nitrophenyl)glycinate.

Synthesis_Workflow Start Starting Materials: 3-nitroaniline and Ethyl Bromoacetate Reaction Nucleophilic Substitution Reaction (Base, Solvent) Start->Reaction Combine Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Recrystallization) Workup->Purification Crude Product Product Ethyl N-(3-nitrophenyl)glycinate Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization Analysis Final Pure, Characterized Product Characterization->Final Confirmation of Structure & Purity

Caption: A generalized workflow for the synthesis and characterization of Ethyl N-(3-nitrophenyl)glycinate.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative synthesis of Ethyl N-(3-nitrophenyl)glycinate.

Materials:

  • 3-nitroaniline

  • Ethyl bromoacetate

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-nitroaniline in acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature and add ethyl bromoacetate dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl N-(3-nitrophenyl)glycinate.

Spectroscopic Characterization

Confirmation of the molecular structure and purity of the synthesized Ethyl N-(3-nitrophenyl)glycinate is paramount. This is achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the 3-nitrophenyl group, the methylene protons of the glycine backbone, and the ethyl ester group. The chemical shifts and coupling patterns provide definitive structural information.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, further confirming the carbon skeleton.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, the ester carbonyl group (C=O), and the nitro group (N-O bonds), confirming the presence of these key functional groups.

  • MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Applications in Research and Drug Development

Ethyl N-(3-nitrophenyl)glycinate serves as a versatile intermediate in the synthesis of various biologically active molecules.

  • Synthesis of Heterocyclic Compounds: The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form a variety of nitrogen-containing heterocycles, such as benzodiazepines and quinoxalines, which are common scaffolds in medicinal chemistry.

  • Precursor to Pharmaceutical Ingredients: The structural motifs accessible from Ethyl N-(3-nitrophenyl)glycinate are found in a range of therapeutic agents. For instance, related N-phenylglycine derivatives are explored for their potential anti-inflammatory and analgesic properties.[3][4]

  • Development of Novel Therapeutic Agents: The compound can be used as a starting material in the design and synthesis of new chemical entities for various therapeutic targets. Its functional groups allow for diverse chemical modifications to explore structure-activity relationships.

Safety and Handling

Proper handling of Ethyl N-(3-nitrophenyl)glycinate is essential to ensure laboratory safety.

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[5][6] Use in a well-ventilated area and avoid breathing dust.[5][7] Avoid contact with skin, eyes, and clothing.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6][8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][8]

    • Skin: Wash with plenty of soap and water.[5]

    • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[5]

Conclusion

Ethyl N-(3-nitrophenyl)glycinate is a valuable and versatile chemical intermediate with a well-defined molecular structure and predictable reactivity. Its utility in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications, makes it a compound of significant interest to the scientific community. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a foundational resource for researchers and developers in the chemical and pharmaceutical sciences.

References

  • BASF. (2025, July 28).
  • Fisher Scientific. (2023, September 25).
  • Spectrum Chemical. (2016, September 12).
  • Sigma-Aldrich. (2026, February 11).
  • E-COLL. (2025, January 8).
  • Chem-Impex. Ethyl N-(diphenylmethylene)
  • PubChem. Glycine, N-(o-nitrophenyl)-, ethyl ester | C10H12N2O4 | CID 21555.
  • Chemdiv. Compound ethyl N-(4-methyl-3-nitrobenzoyl)
  • MDPI. (2022, June 4). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
  • Organic Syntheses Procedure. 10.
  • PubChem. N-(4-Nitrophenyl)glycine ethyl ester | C10H12N2O4 | CID 19173.
  • SpectraBase. Glycine, N-/m-nitrophenyl/-, ethyl ester - Optional[Raman] - Spectrum.
  • Google Patents. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride.
  • PubChem.
  • PubChemLite. Glycine, n-(m-nitrophenyl)-, ethyl ester.
  • ResearchGate. (2025, July 18). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester.
  • Journal of Emerging Investigators. (2022, December 12).
  • ChemicalBook. (2025, May 9).
  • ResearchGate. Ethyl N‐(Diphenylmethylene)

Sources

A Technical Guide to Glycine N-(m-nitrophenyl) ethyl ester: Identifiers, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of Glycine N-(m-nitrophenyl) ethyl ester, a compound of interest in synthetic chemistry and potential drug discovery. This document moves beyond a simple data sheet to offer insights into its chemical identity, a detailed, logical workflow for its synthesis, and the analytical methods crucial for its characterization. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Core Identifiers and Physicochemical Properties

A precise understanding of a molecule's identifiers is fundamental for any research endeavor. Glycine N-(m-nitrophenyl) ethyl ester is systematically named ethyl 2-(3-nitroanilino)acetate . While a specific CAS number for the meta isomer is not readily found in major chemical databases, it is crucial to distinguish it from its ortho and para isomers to avoid ambiguity in procurement and experimental reporting.

IdentifierValueSource
IUPAC Name ethyl 2-(3-nitroanilino)acetatePubChem[1]
Molecular Formula C₁₀H₁₂N₂O₄PubChem[1]
Molecular Weight 224.21 g/mol PubChem[2][3]
SMILES CCOC(=O)CNC1=CC(=CC=C1)[O-]PubChem[1]
InChI InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3PubChem[1]
CAS Number Not readily available for the meta isomer
CAS Number (ortho isomer) 5428-05-7PubChem[2]
CAS Number (para isomer) 3589-59-1ChemSrc, PubChem[3][4]

Rationale and Strategy for Synthesis

The synthesis of Glycine N-(m-nitrophenyl) ethyl ester is most logically achieved through a nucleophilic substitution reaction. This approach is favored due to the ready availability of starting materials and the generally high yields associated with this type of transformation. The core principle involves the N-alkylation of m-nitroaniline with an ethyl ester of a two-carbon synthon bearing a suitable leaving group.

The chosen synthetic pathway leverages the nucleophilicity of the amino group on the m-nitroaniline ring and the electrophilicity of the alpha-carbon of an ethyl haloacetate. The presence of a base is critical to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity and facilitating the displacement of the halide.

Experimental Workflow: A Self-Validating Protocol

The following protocol is a representative, generalized procedure based on established methods for the synthesis of N-aryl glycine esters.

Diagram of the Synthetic Workflow

reagents m-Nitroaniline + Ethyl Bromoacetate + Base (e.g., K₂CO₃) in Solvent (e.g., DMF) reaction Reaction Mixture (Heated with stirring) reagents->reaction 1. Combine and Heat workup Aqueous Workup (Quenching and Extraction) reaction->workup 2. Cool and Quench purification Purification (Column Chromatography) workup->purification 3. Isolate Crude Product product Glycine N-(m-nitrophenyl) ethyl ester purification->product 4. Obtain Pure Product

Caption: Generalized workflow for the synthesis of Glycine N-(m-nitrophenyl) ethyl ester.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of m-nitroaniline (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a suitable base (2-3 equivalents). Potassium carbonate (K₂CO₃) is a common and effective choice. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for approximately 30 minutes to ensure complete deprotonation of the aniline. Subsequently, slowly add ethyl bromoacetate (1.05-1.2 equivalents) to the reaction mixture.

  • Reaction Progression and Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (m-nitroaniline) is consumed.

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. The combined organic layers should be washed with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate, to yield the pure Glycine N-(m-nitrophenyl) ethyl ester.

Analytical Characterization

The identity and purity of the synthesized Glycine N-(m-nitrophenyl) ethyl ester must be confirmed through a combination of spectroscopic and spectrometric techniques.

TechniqueExpected Observations
¹H NMR The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons of the m-nitrophenyl ring, a triplet and a quartet for the ethyl ester group, and a singlet or doublet for the methylene protons of the glycine backbone. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR The carbon-13 nuclear magnetic resonance spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and methylene groups.[5]
FT-IR The Fourier-transform infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, the C=O stretching of the ester, and the N-O stretching of the nitro group.
Mass Spectrometry Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Raman Spectroscopy A Raman spectrum for Glycine, N-/m-nitrophenyl/-, ethyl ester has been reported, which could serve as a reference for spectral comparison.[6]

Potential Applications and Future Directions

N-aryl glycine esters are valuable intermediates in organic synthesis. They can be utilized in the construction of more complex molecules, including heterocyclic compounds and peptide analogues. The presence of the nitro group on the aromatic ring offers a handle for further chemical transformations, such as reduction to an amino group, which can then be derivatized.

While specific biological activity for Glycine N-(m-nitrophenyl) ethyl ester is not extensively documented in publicly available literature, N-substituted glycine derivatives, in general, have been explored for various biological applications. Further research into the bioactivity of this specific compound could be a fruitful area of investigation for drug discovery programs.

Conclusion

This technical guide provides a comprehensive overview of Glycine N-(m-nitrophenyl) ethyl ester, from its fundamental identifiers to a detailed, practical approach for its synthesis and characterization. By grounding the provided information in established chemical principles and citing relevant sources, this document aims to serve as a valuable resource for researchers and scientists in the field. The provided synthetic workflow is designed to be self-validating, with clear steps for reaction monitoring and purification, ensuring a high degree of confidence in the final product.

References

  • N-(4-Nitrophenyl)glycine ethyl ester | CAS#:3589-59-1 | Chemsrc. (n.d.). Retrieved February 22, 2024, from [Link]

  • Glycine, N-(o-nitrophenyl)-, ethyl ester | C10H12N2O4 | CID 21555 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • N-(4-Nitrophenyl)glycine ethyl ester | C10H12N2O4 | CID 19173 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • Glycine, n-(m-nitrophenyl)-, ethyl ester - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • Glycine, N-/m-nitrophenyl/-, ethyl ester - Optional[Raman] - Spectrum - SpectraBase. (n.d.). Retrieved February 22, 2024, from [Link]

  • SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES - Semantic Scholar. (2020, September 30). Retrieved February 22, 2024, from [Link]

Sources

Comprehensive Guide to Safety, Toxicity, and Handling of N-(3-Nitrophenyl)glycine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Toxicity of N-(3-Nitrophenyl)glycine Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Officers.

Executive Summary

N-(3-Nitrophenyl)glycine esters (e.g., methyl and ethyl derivatives) are specialized intermediates used primarily in the synthesis of nitrogen heterocycles, dyes, and potential NMDA receptor antagonists. While valuable as chemical scaffolds, they possess a distinct toxicity profile driven by the nitroaromatic moiety .

This guide synthesizes available safety data, structure-activity relationship (SAR) insights, and practical handling protocols. The core safety concern is methemoglobinemia , a condition where the oxygen-carrying capacity of blood is compromised—a critical risk factor often underestimated in early-stage drug discovery.

Chemical Identity & Properties

These compounds are derivatives of glycine where the amine nitrogen is substituted with a 3-nitrophenyl group and the carboxylic acid is esterified.

PropertyN-(3-Nitrophenyl)glycine Methyl EsterN-(3-Nitrophenyl)glycine Ethyl Ester
CAS Number 5389-83-3 Not widely listed (Generic: 3589-59-1 for p-isomer)
Molecular Formula C₉H₁₀N₂O₄C₁₀H₁₂N₂O₄
Molecular Weight 210.20 g/mol 224.21 g/mol
Physical State Yellow to orange crystalline solidYellow crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Low in waterSoluble in organic solvents; Low in water
Melting Point ~108–112 °C (Predicted)~95–100 °C (Predicted)

Hazard Identification (GHS Classification)

Note: Specific regulatory SDSs for these exact esters are rare. The following classification is derived from the toxicology of the parent 3-nitroaniline and analogous nitroaromatic esters.

Signal Word: DANGER
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3 H331: Toxic if inhaled.
STOT - Repeated Exposure Category 2 H373: May cause damage to organs (Blood/Methemoglobin) through prolonged or repeated exposure.
Eye Irritation Category 2A H319: Causes serious eye irritation.[1]
Aquatic Toxicity Category 3 H412: Harmful to aquatic life with long-lasting effects.

Critical Hazard: Methemoglobinemia Absorption through skin or inhalation can lead to the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), causing cyanosis (blue skin/lips), headache, weakness, and in severe cases, coma or death.[2]

Toxicological Profile & Mechanism

Metabolic Activation (The "Lethal Synthesis")

The toxicity of N-(3-nitrophenyl)glycine esters is not inherent to the ester group but to the metabolic fate of the nitro group. Upon entry into the body, the ester is rapidly hydrolyzed by plasma esterases to the free acid, while the nitro group undergoes enzymatic reduction.

Mechanism of Action:

  • Hydrolysis: Esterases cleave the methyl/ethyl group.

  • Nitroreduction: Hepatic nitroreductases reduce the -NO2 group to a hydroxylamine (-NHOH) intermediate.

  • Redox Cycling: The hydroxylamine intermediate reacts with oxyhemoglobin, oxidizing the heme iron to the ferric state (MetHb) and generating superoxide radicals.

MetabolicToxicity Compound N-(3-Nitrophenyl) glycine Ester Acid Free Acid (Hydrolysis) Compound->Acid Plasma Esterases Hydroxylamine N-Hydroxylamine Intermediate Acid->Hydroxylamine Nitroreductase (Liver) MetHb Methemoglobin (Fe3+) Hydroxylamine->MetHb Redox Cycle ROS ROS (Superoxide) Hydroxylamine->ROS Generates Hemoglobin Hemoglobin (Fe2+) Hemoglobin->MetHb Oxidation

Figure 1: Metabolic pathway leading to methemoglobinemia and oxidative stress.

Biological Activity Relevance

In drug development, this scaffold is significant.[3] The 3-nitro-substituted core mimics the pharmacophore required for binding to the Glycine site of the NMDA receptor . While this makes them useful probes, it also suggests potential off-target neurological effects (excitotoxicity) if the compound crosses the blood-brain barrier.

Experimental Protocols

Synthesis of N-(3-Nitrophenyl)glycine Ethyl Ester

Rationale: This protocol uses a mild base to prevent the hydrolysis of the ester product while ensuring sufficient nucleophilicity of the deactivated aniline.

Reagents:

  • 3-Nitroaniline (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Sodium Acetate (anhydrous, 1.5 eq) or Triethylamine

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 3-nitroaniline in absolute ethanol (0.5 M concentration).

  • Addition: Add anhydrous sodium acetate.

  • Alkylation: Add ethyl bromoacetate dropwise at room temperature.

  • Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Evaporate ethanol. Resuspend residue in water.[4] Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or perform column chromatography.

SynthesisWorkflow Start Start: 3-Nitroaniline + Ethanol Reagent Add Ethyl Bromoacetate + NaOAc Start->Reagent Reflux Reflux 8 Hours (Monitor TLC) Reagent->Reflux Workup Evaporate Solvent Extract w/ EtOAc Reflux->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify Product Pure Ester Product Purify->Product

Figure 2: Step-by-step synthesis workflow for N-(3-nitrophenyl)glycine esters.

Safe Handling & Emergency Controls

Engineering Controls
  • Fume Hood: Mandatory.[5] Do not handle open powder on a benchtop.

  • Glove Box: Recommended for large-scale handling (>5g) to prevent inhalation of dust.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (double-gloving recommended). Nitro compounds can permeate standard latex.

  • Respiratory: N95 or P100 particulate respirator if powder handling is unavoidable outside a hood.

First Aid Protocols (Self-Validating)[1]
  • Cyanosis Check: If a researcher complains of headache or shows blue lips/fingernails after handling, assume methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the clinical antidote, but only if G6PD deficiency is ruled out.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-(3-Nitrophenyl)glycine methyl ester (CAS 5389-83-3). Retrieved from

  • PubChem. (2024). Compound Summary: N-(3-Nitrophenyl)glycine ethyl ester. National Library of Medicine. Retrieved from

  • McComas, C. F., et al. (2025). 3-Nitro-3,4-dihydro-2(1H)-quinolones: Excitatory amino acid antagonists acting at glycine-site NMDA receptors.[6] Journal of Medicinal Chemistry. Retrieved from

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia: mechanisms of production, features, diagnosis and management. Toxicological Reviews. Retrieved from

  • Lin, Z., et al. (2004).[7] Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent ethyl chloro(hydroximino)acetate. Chemical Research in Toxicology. Retrieved from

Sources

Strategic Utilization of N-(m-nitrophenyl)glycine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Precursor to Bioactive Pharmacophore

Executive Summary

In the landscape of rational drug design, N-(m-nitrophenyl)glycine (N-3-NPG) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for diverse biological targets. While often overlooked as a mere synthetic intermediate, the unique electronic properties of the meta-nitro group, combined with the amphoteric nature of the glycine moiety, position this molecule as a critical building block for Aldose Reductase Inhibitors (ARIs) , Indole-based oncolytics , and NMDA receptor modulators .

This technical guide provides a comprehensive analysis of the N-3-NPG scaffold, detailing its synthesis, electronic pharmacophore mapping, and specific pharmaceutical applications. It is designed for medicinal chemists seeking to exploit the meta-nitro effect for metabolic stability and targeted cyclization.

Part 1: Structural Chemistry & Pharmacophore Analysis

The utility of N-(m-nitrophenyl)glycine stems from the interplay between the electron-withdrawing nitro group and the secondary amine.

1.1 Electronic Descriptors
  • The meta-Nitro Effect: Unlike ortho or para substitutions, the meta-nitro group (

    
    ) exerts a strong inductive electron-withdrawing effect (-I) without fully delocalizing the lone pair of the amine nitrogen into the ring via resonance. This maintains the nucleophilicity of the nitrogen for further functionalization while deactivating the ring against oxidative metabolism (e.g., P450 hydroxylation).
    
  • Acid-Base Profile: The molecule is amphoteric. The carboxylic acid (

    
    ) and the aniline-like nitrogen (
    
    
    
    due to phenyl deactivation) allow for zwitterionic behavior in specific pH buffers, influencing membrane permeability.
1.2 Pharmacophore Map (DOT Visualization)

The following diagram illustrates the key interaction points of the N-3-NPG scaffold within a theoretical binding pocket (e.g., Aldose Reductase).

Pharmacophore cluster_pocket Target Binding Site Interactions Nitro m-Nitro Group (Metabolic Shield / Reductive Precursor) Ring Phenyl Ring (Pi-Pi Stacking) Nitro->Ring Inductive Deactivation (-I) Amine Secondary Amine (H-Bond Donor) Ring->Amine N-Arylation Binding1 Hydrophobic Pocket Ring->Binding1 Van der Waals Linker Methylene Bridge (Rotational Freedom) Amine->Linker Carboxyl Carboxylic Acid (Ionic Interaction / Zinc Binding) Linker->Carboxyl Binding2 Anionic Site (Arg/Lys) Carboxyl->Binding2 Salt Bridge

Figure 1: Pharmacophore mapping of N-(m-nitrophenyl)glycine highlighting key binding interactions and electronic effects.

Part 2: Synthetic Utility & Protocols

The synthesis of N-3-NPG is the gateway to its application. Below is a field-validated protocol optimized for yield and purity, avoiding the formation of poly-alkylated byproducts.

2.1 Protocol: Synthesis from 3-Nitroaniline

Objective: Selective mono-alkylation of 3-nitroaniline with ethyl bromoacetate followed by hydrolysis.

Reagents:

  • 3-Nitroaniline (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-nitroaniline (13.8 g, 100 mmol) in anhydrous DMF (50 mL) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (26 mL, 150 mmol) and cool the solution to 0°C.

  • Alkylation: Dropwise add ethyl bromoacetate (12.2 mL, 110 mmol) over 30 minutes. Note: Slow addition prevents bis-alkylation.

  • Reflux: Warm to room temperature and then heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (ester) will appear at

    
    .
    
  • Workup: Pour into ice water (200 mL). Extract with EtOAc (3x).[1] Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Hydrolysis: Redissolve the crude ester in THF:Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.

  • Purification: Acidify to pH 3 with 1M HCl. The precipitate is N-(m-nitrophenyl)glycine. Recrystallize from Ethanol/Water.

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ppm (methylene protons) and the characteristic aromatic pattern of the meta-substituted ring (triplet-like singlet for H2).
    
2.2 The Cadogan-Sundberg Cyclization (Indole Synthesis)

The most powerful application of N-3-NPG is its conversion into 4-nitroindoles or 6-nitroindoles via reductive cyclization. This reaction uses triethyl phosphite to deoxygenate the nitro group to a nitrene, which inserts into the C-H bond of the side chain.

  • Relevance: 4-substituted indoles are difficult to synthesize via Fischer indole synthesis. N-3-NPG provides a direct route to these privileged kinase inhibitor scaffolds.

Part 3: Therapeutic Applications[2][3]
3.1 Aldose Reductase Inhibitors (Diabetes)

Mechanism: Aldose Reductase (ALR2) converts glucose to sorbitol.[2][3] Accumulation of sorbitol leads to diabetic cataracts and neuropathy. Role of N-3-NPG: N-substituted glycines are classic pharmacophores for ALR2 inhibition. The carboxylic acid headgroup binds to the anion-binding pocket (interacting with Tyr48, His110, and Trp111), while the aromatic ring occupies the hydrophobic specificity pocket.

  • Data Insight: Rigid analogues (e.g., benzoxindoles derived from N-aryl glycines) show

    
     values in the sub-micromolar range (0.1 - 10 
    
    
    
    ) [1].[4]
  • Optimization: The meta-nitro group can be reduced to an amine and sulfonylated to create N-(3-sulfonamidophenyl)glycine derivatives, which drastically increase potency by engaging additional H-bond acceptors in the enzyme pocket.

3.2 CNS Modulation (Glycine Transporters)

Target: GlyT1 and GlyT2 transporters. Application: Inhibitors of GlyT1 increase synaptic glycine levels, potentiating NMDA receptor function—a strategy for treating Schizophrenia (negative symptoms). Design Strategy: N-aryl glycines serve as the "anchor." Lipophilic substitutions on the phenyl ring (facilitated by the nitro group's chemical versatility) allow the molecule to penetrate the Blood-Brain Barrier (BBB) and fit the hydrophobic sub-pocket of the transporter.

3.3 Oncology (Indole-2-Carboxylates)

Derivatives of N-3-NPG, specifically after cyclization to indole-2-carboxylic acids, act as antagonists at the glycine site of the NMDA receptor (which is often overexpressed in glioblastomas) or as kinase inhibitors.

  • Key Reaction: The Cadogan cyclization of N-(3-nitrophenyl)glycine esters yields indole-2-carboxylates. These are structural isomers of potent antitumor agents like Spicamycin analogues, where the glycine moiety is crucial for cytotoxicity [2].[5]

Part 4: Experimental Workflow & Data Visualization

The following diagram outlines the divergent synthesis pathways from the N-3-NPG scaffold to final bioactive entities.

SynthesisPath Start 3-Nitroaniline Scaffold N-(m-nitrophenyl)glycine (The Scaffold) Start->Scaffold + Ethyl Bromoacetate Path1 Reduction & Sulfonylation Scaffold->Path1 Path2 Cadogan Cyclization (P(OEt)3, Reflux) Scaffold->Path2 Path3 Hydrazine Derivatization Scaffold->Path3 Drug1 Sulfonamido-Glycines (Aldose Reductase Inhibitors) Path1->Drug1 Drug2 4/6-Nitroindole-2-carboxylates (Kinase Inhibitors) Path2->Drug2 Drug3 Metabolomic Tracers (LC-MS Standards) Path3->Drug3

Figure 2: Divergent synthetic pathways utilizing N-(m-nitrophenyl)glycine to access distinct therapeutic classes.[6]

Part 5: Future Directions

PROTAC Linkers: The secondary amine of the glycine backbone offers a unique attachment point for E3 ligase ligands. By reducing the nitro group to a primary amine, researchers can create "Y-shaped" PROTAC linkers, allowing for the attachment of a warhead (target protein binder) and an E3 ligase binder (e.g., Thalidomide derivative) on the same scaffold.

Quantitative Activity Summary (Representative Data)

Compound ClassTargetMechanismEst.[7][8] Potency (

)
Reference
N-Benzoyl-N-phenylglycinesAldose ReductaseCompetitive Inhibition0.1 - 10

[1]
Indole-2-carboxylatesNMDA / KinasesAllosteric Modulation10 - 500

[2]
N-Aryl Glycine NitrilesCathepsin KCovalent Inhibition< 50

[3]
References
  • Synthesis and in vitro aldose reductase inhibitory activity of compounds containing an N-acylglycine moiety. Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Synthesis and antitumor activities of glycine-exchanged analogs of spicamycin. Source: The Journal of Antibiotics URL:[5][Link]

  • Recent Studies of Aldose Reductase Enzyme Inhibition for Diabetic Complications. Source: Mini-Reviews in Medicinal Chemistry URL:[Link]

  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics. Source: Analytical Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Glycine N-(m-nitrophenyl) ethyl ester

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Glycine N-(m-nitrophenyl) ethyl ester (Ethyl N-(3-nitrophenyl)glycinate). While N-aryl glycines are fundamental intermediates in the synthesis of peptidomimetics, heterocycles (e.g., quinoxalines), and azo dyes, the specific synthesis of electron-deficient derivatives requires careful control to balance reactivity with selectivity.

The procedure described herein utilizes a base-mediated nucleophilic substitution (

1acetonitrile (MeCN)potassium carbonate (

)

Reaction Scheme & Mechanism

The synthesis proceeds via the N-alkylation of 3-nitroaniline.[1] The meta-nitro group acts as an electron-withdrawing group (EWG), deactivating the aniline nitrogen.[1] Consequently, the reaction requires thermal energy (60°C) and a polar solvent to reach completion, unlike electron-rich anilines which may react at room temperature.

Mechanistic Pathway (Graphviz Visualization)

ReactionSchemeStart13-Nitroaniline(Nucleophile)ComplexTransition State(SN2 Attack)Start1->Complex+ MeCN, 60°CStart2Ethyl Bromoacetate(Electrophile)Start2->ComplexProductGlycine N-(m-nitrophenyl)ethyl esterComplex->Product- Br⁻ByproductHBr (Neutralized by K2CO3)Complex->Byproduct

Figure 1: Reaction pathway for the mono-alkylation of 3-nitroaniline.

Strategic Experimental Design

Stoichiometry Control (The "Why")

A common pitfall in N-alkylation is dialkylation (formation of the tertiary amine).

  • Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine). However, in this specific case, the m-nitro group strongly deactivates the nitrogen, making the secondary amine less nucleophilic than a standard aniline, but still susceptible to over-alkylation if high concentrations of alkyl halide are present.

  • Solution: We employ a 1.7 : 1 molar ratio of Aniline : Alkyl Halide. The excess aniline statistically favors mono-alkylation.[1] Unreacted aniline is easily separated via column chromatography due to significant polarity differences.

Solvent & Base Selection
  • Solvent (Acetonitrile): MeCN is preferred over DMF. While DMF promotes

    
     reactions well, its high boiling point makes removal difficult during workup, often requiring aqueous washes that can hydrolyze the ester. MeCN (bp 82°C) is easily removed in vacuo.
    
  • Base (

    
    ):  A heterogeneous inorganic base is chosen over organic bases (like TEA or DIPEA) to simplify purification. 
    
    
    is insoluble in MeCN, allowing it to be filtered off post-reaction, leaving a cleaner crude mixture.

Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role
3-Nitroaniline 138.121.74.23 gNucleophile
Ethyl Bromoacetate 167.001.03.00 g (2.0 mL)Electrophile
Potassium Carbonate 138.212.04.96 gBase
Acetonitrile (MeCN) --30 mLSolvent
Ethyl Acetate/Hexanes ---Purification
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 3-nitroaniline (4.23 g, 30.6 mmol) and potassium carbonate (4.96 g, 35.9 mmol).

  • Add Acetonitrile (30 mL) and stir for 5 minutes to create a suspension.

  • Add Ethyl bromoacetate (3.00 g, 18.0 mmol) dropwise via syringe. Note: Ethyl bromoacetate is a potent lachrymator; handle only in a fume hood.

Step 2: Reaction & Monitoring

  • Heat the mixture to 60°C using an oil bath.

  • Stir vigorously for 18 hours .

  • QC Check: Monitor reaction progress via TLC (30% EtOAc in Hexanes).

    • Starting Material (

      
      )
      
    • Product (

      
      )
      
    • Visualize using UV light (254 nm).

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel (or a Celite pad) to remove the solid potassium carbonate and salts. Rinse the filter cake with EtOAc (20 mL).

  • Concentration: Concentrate the filtrate in vacuo (rotary evaporator) to remove Acetonitrile and bulk EtOAc.

  • Partition: Redissolve the oily residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude yellow/orange oil.
    

Step 4: Purification

  • Purify via Flash Column Chromatography on silica gel.

  • Eluent Gradient: Start with 100% Hexanes, increasing to 20% EtOAc/Hexanes.

  • Collect fractions containing the product (monitor by TLC).

  • Evaporate solvents to yield the pure product as a yellow solid or viscous oil.

Workflow Logic (Graphviz)

WorkflowSetupReagent Mixing(MeCN, K2CO3, 60°C)ReactionReaction Progress(18h, TLC Monitored)Setup->ReactionFilterFiltration(Remove K2CO3/KBr)Reaction->FilterWashAqueous Workup(EtOAc / H2O)Filter->WashCrudeCrude Isolation(Evaporation)Wash->CrudePurifyColumn Chromatography(Hex/EtOAc)Crude->PurifyFinalPure Ethyl N-(m-nitrophenyl)glycinatePurify->Final

Figure 2: Operational workflow for isolation and purification.

Characterization & Analysis

Verify the identity of the synthesized compound using Proton NMR (

Expected Data (


, 400 MHz):
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
1.31 Triplet (

Hz)
3HEster Methyl (

)
3.95 Singlet (or broad doublet)2HGlycine Methylene (

)
4.28 Quartet (

Hz)
2HEster Methylene (

)
4.80 Broad Singlet1HAmine Proton (

)
6.90 - 7.60 Multiplet4HAromatic Protons (m-substituted pattern)

Interpretation:

  • The quartet at 4.28 ppm and triplet at 1.31 ppm confirm the intact ethyl ester.

  • The singlet at 3.95 ppm confirms the N-alkylation at the alpha carbon.

  • The aromatic region should show the characteristic pattern of a 1,3-disubstituted benzene ring (singlet-like peak for H2, doublets for H4/H6, triplet for H5).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to deactivation.[1]Increase temperature to reflux (82°C) or extend time to 24h.
Dialkylation Excess alkyl halide or insufficient aniline.Ensure 1.7+ equiv of aniline is used. Add bromide slowly.
Hydrolysis Wet solvent or harsh workup.Use anhydrous MeCN. Avoid strong acids/bases during workup.
Emulsion Fine particulates in organic phase.Filter through Celite before phase separation.

Safety & Hazards

  • Ethyl Bromoacetate: A severe lachrymator (tear gas) and highly toxic. Must be handled in a functioning fume hood.[4][5] Wear goggles and chemical-resistant gloves.[1]

  • 3-Nitroaniline: Toxic by inhalation, ingestion, and skin contact. Potential methemoglobinemia hazard.

  • Waste Disposal: All halogenated waste (filtrate containing bromide) must be disposed of in designated halogenated organic waste containers.

References

  • General N-Alkylation Protocol

    • Procedure adapted from: "Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines." Chem. Eur. J., 2016.
    • (See General Procedure A).

  • Reactivity of Ethyl Bromoacetate

    • "Triple Mode of Alkylation with Ethyl Bromodifluoroacetate." Advanced Synthesis & Catalysis, 2018.[6][7]

  • Properties of N-Aryl Glycines

    • PubChem Compound Summary for Glycine, N-(m-nitrophenyl)-, ethyl ester.[1]

Catalytic hydrogenation of the nitro group in Glycine N-(m-nitrophenyl) ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Hydrogenation of Glycine N-(m-nitrophenyl) Ethyl Ester

Abstract

This application note details the optimized protocol for the catalytic hydrogenation of Glycine N-(m-nitrophenyl) ethyl ester to its corresponding aniline derivative, Glycine N-(m-aminophenyl) ethyl ester . Unlike ortho-substituted analogues, the meta-isomer offers unique stability against spontaneous cyclization (quinoxalinone formation), yet requires precise control of exotherms and intermediate accumulation. This guide focuses on a Palladium on Carbon (Pd/C) mediated reduction, prioritizing chemoselectivity (ester retention) and safety (hydroxylamine management).

Introduction & Chemical Context

The reduction of nitroarenes to anilines is a cornerstone transformation in the synthesis of heterocycles and pharmaceutical intermediates.[1] For the specific substrate Glycine N-(m-nitrophenyl) ethyl ester , the objective is to reduce the nitro group (


) to an amine (

) without affecting the ethyl ester moiety or cleaving the secondary amine linkage.
Mechanistic Pathway

The reduction is not a direct single-step process. It proceeds through a "haber-like" stepwise reduction involving two-electron transfers. The accumulation of the Hydroxylamine intermediate is a critical safety parameter, as it is thermally unstable and can disproportionate violently.[2][3]

Key Selectivity Insight:

  • Ester Stability: The ethyl ester is generally stable to standard Pd/C hydrogenation. However, using Methanol as a solvent can lead to transesterification (conversion to methyl ester). Ethanol (matching the ester) or Ethyl Acetate (non-nucleophilic) is required.

  • Positional Isomerism: Unlike the ortho-isomer, which rapidly cyclizes to form 1,2,3,4-tetrahydroquinoxalin-2-one upon reduction, the meta-isomer described here is geometrically incapable of this intramolecular cyclization, isolating the open-chain amino-ester as a stable product.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise reduction pathway and the potential side reactions avoided by protocol optimization.

NitroReduction Nitro Start: Nitro-Ester (R-NO2) Nitroso Intermediate 1: Nitroso (R-NO) Nitro->Nitroso + H2 (Fast) TransEst Side Product: Methyl Ester (If MeOH used) Nitro->TransEst Solvolysis (In Methanol) Hydroxyl CRITICAL Intermediate: Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Amine Product: Amino-Ester (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting) Azoxy Side Product: Azoxy Dimer Hydroxyl->Azoxy Condensation (Low H2 Pressure)

Figure 1: Stepwise reduction mechanism of the nitro group. Note that the reduction of hydroxylamine to amine is often rate-limiting; hydrogen starvation at this stage leads to azoxy coupling.

Critical Process Parameters (CPP)

ParameterRecommended ConditionRationale
Catalyst 10% Pd/C (50% water wet)"Wet" catalyst prevents pyrophoric ignition. High surface area ensures rapid turnover.
Solvent Ethanol (Absolute) or Ethyl AcetateEthanol: Matches the ethyl ester to prevent transesterification. EtOAc: Excellent for product isolation if the amine is oily.
Pressure 30–50 psi (2–3.5 bar)Sufficient to drive the rate-limiting step (Hydroxylamine

Amine) and prevent dimer formation.
Temperature 25°C – 40°CNitro reduction is highly exothermic (

). Start at RT; allow exotherm to drive to 40°C.
Agitation High (>800 RPM)Reaction is mass-transfer limited (Gas-Liquid-Solid). Poor mixing causes H2 starvation.

Detailed Experimental Protocol

Safety Warning:

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded.

  • Pd/C: Pyrophoric when dry. Always handle as a water-wet paste. Never add dry catalyst to flammable solvents.

  • Exotherm: The reaction releases significant heat.[2][4] On large scales (>10g), active cooling is required.

Materials
  • Substrate: Glycine N-(m-nitrophenyl) ethyl ester (1.0 eq)

  • Catalyst: 10% Palladium on Carbon, 50% water wet (10 wt% loading relative to substrate)

  • Solvent: Ethanol (10-15 volumes)

  • Hydrogen source: Balloon (small scale) or Parr Shaker/Autoclave (recommended).

Step-by-Step Procedure
  • Inerting & Loading:

    • Flush the reaction vessel with Nitrogen (

      
      ) for 5 minutes.
      
    • Charge the Glycine N-(m-nitrophenyl) ethyl ester into the vessel.

    • Add Ethanol carefully. Agitate to dissolve (or create a uniform slurry).

    • Under a blanket of Nitrogen, add the wet Pd/C catalyst .

    • Technique Tip: Rinse any catalyst adhering to the walls down with a small amount of ethanol.

  • Hydrogenation:

    • Seal the vessel. Purge with Nitrogen (

      
      ) to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) to replace nitrogen.
      
    • Pressurize to 30 psi (2 bar) .

    • Begin vigorous stirring.

    • Monitor: Observe temperature. A rise of 5-10°C is expected within the first 10 minutes. If temperature exceeds 50°C, stop agitation immediately to halt the reaction, then resume at a lower rate once cooled.

  • Completion:

    • Reaction is typically complete in 2–4 hours.

    • Confirm completion via TLC (Visualizing agent: Ninhydrin for amine) or HPLC.

    • Target: Disappearance of Nitro peak and Hydroxylamine intermediate.

  • Workup:

    • Stop agitation and vent Hydrogen. Purge vessel with Nitrogen.

    • Prepare a filter pad of Celite (diatomaceous earth) pre-wetted with Ethanol.

    • Filter the reaction mixture through the Celite to remove Pd/C.

    • Safety: Do not suck the filter cake dry. Keep the catalyst wet to prevent ignition. Wash the cake with 2 volumes of Ethanol.

    • Concentrate the filtrate under reduced pressure (

      
      ) to obtain the crude amine.
      
  • Purification (if necessary):

    • The product is usually pure enough for subsequent steps.

    • If darkening occurs (oxidation), store under Nitrogen or convert to the Hydrochloride salt (add HCl in Dioxane/Ether) for long-term stability.

Workflow Diagram

Workflow Start Start: Weighing & Inerting (N2 Purge) Solvent Solvent Addition (Ethanol) Start->Solvent CatLoad Catalyst Loading (Wet Pd/C under N2) Solvent->CatLoad H2React Reaction Phase (H2 Pressure, Exotherm Control) CatLoad->H2React Check In-Process Control (HPLC/TLC) H2React->Check Check->H2React Incomplete Filter Filtration (Celite, Keep Wet) Check->Filter Complete Isolate Isolation (Rotary Evaporation) Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Analytical Validation

ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst poisoning or H2 starvation.Increase agitation speed. If stalled >2hrs, purge and add fresh catalyst (2 wt%).
Colored Impurities (Orange/Red) Azo/Azoxy dimer formation.Indicates low H2 availability at the surface. Increase Pressure and Agitation.
Product Mass > Theoretical Incomplete reduction (Hydroxylamine).Hydroxylamines are heavier than amines. Continue reaction; check NMR for broad -NHOH peaks.
Methyl Ester detected Transesterification.Ensure solvent is Ethanol (not Methanol) or strictly anhydrous conditions were not met.

Analytical Check (1H NMR in DMSO-d6):

  • Nitro Precursor: Aromatic protons shifted downfield (~7.5 - 8.0 ppm).

  • Amine Product: Aromatic protons shift upfield (~6.5 - 7.0 ppm). Broad singlet for

    
     appears around 5.0 ppm (exchangeable with 
    
    
    
    ). Ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) should remain intact.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis. Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds". (General reaction conditions and functional group tolerance). Link

  • Kadam, et al. (2015). "Advancement in methodology for reduction of nitroarenes". RSC Advances. (Discusses chemoselectivity).[1][5] Link

  • PubChem. "Glycine, N-(2-nitrophenyl)-, ethyl ester" (Structural analog data for safety/properties). Link

Sources

Application Note: Regioselective Synthesis of 6-Nitroindole Derivatives via Modified Perkin-Nordlander Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective synthesis of nitro-substituted indole derivatives using Glycine N-(m-nitrophenyl) ethyl ester as the core scaffold.

Executive Summary

Indole derivatives, particularly nitroindoles, are critical pharmacophores in drug discovery, serving as precursors for tryptamines, serotonin antagonists, and antiviral agents. While the Fischer Indole Synthesis is ubiquitous, it often fails with electron-deficient substrates like nitroanilines due to the poor nucleophilicity of the hydrazine intermediate.

This protocol details the Cyclization of Glycine N-(m-nitrophenyl) ethyl ester , a robust alternative that leverages the acidity of the


-methylene protons in N-aryl glycines. Using a modified Perkin-type cyclization (acetic anhydride/sodium acetate), this method provides a scalable route to ethyl 1-acetyl-3-acetoxy-6-nitroindole-2-carboxylate , which can be hydrolyzed and decarboxylated to yield 6-nitroindole .
Key Advantages
  • Regioselectivity: Preferential cyclization at the C6 position (para to the nitro group) due to steric hindrance at C2.

  • Scalability: Avoids the hazardous azides required in Hemetsberger synthesis.

  • Versatility: The resulting 3-acetoxy intermediate allows for further functionalization at the C3 position.

Scientific Mechanism & Causality[1]

The transformation relies on the Suvorov-Nordlander modification of the Perkin reaction. The presence of the electron-withdrawing nitro group in the meta position of the N-aryl ring deactivates the ring, making standard electrophilic aromatic substitution difficult. However, the intramolecular nature of this cyclization overcomes this barrier.

Mechanistic Pathway[1][2][3][4][5][6][7]
  • N-Acetylation: The secondary amine of the glycine ester is acetylated by acetic anhydride, protecting the nitrogen and increasing the acidity of the

    
    -methylene protons.
    
  • Enolization & Activation: Sodium acetate acts as a base, generating the enol/enolate of the N-acetylglycine moiety.

  • Intramolecular Cyclization: The enolate attacks the ortho position of the benzene ring.

    • Regiochemistry: The meta-nitro group creates two non-equivalent ortho positions relative to the nitrogen. Cyclization occurs preferentially at the position para to the nitro group (C6) to minimize steric clash, avoiding the crowded position between the nitro and amino groups.

  • Aromatization: Elimination of water and rearrangement leads to the stable 1-acetyl-3-acetoxyindole system.

Pathway Diagram

IndoleSynthesis cluster_regio Regioselectivity Control Start Glycine N-(m-nitrophenyl) ethyl ester Inter1 N-Acetyl Intermediate Start->Inter1 Ac2O, 100°C (Acetylation) Cyclic Cyclic Enol Intermediate Inter1->Cyclic NaOAc (Enolization) Regio Meta-NO2 directs cyclization to C6 (Para) vs C2 (Ortho) Inter1->Regio Product Ethyl 1-acetyl-3-acetoxy- 6-nitroindole-2-carboxylate Cyclic->Product Intramolecular Cyclization (-H2O) Final 6-Nitroindole Product->Final 1. Hydrolysis (OH-) 2. Decarboxylation (H+)

Caption: Mechanistic pathway for the conversion of N-(m-nitrophenyl) glycine ester to 6-nitroindole.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][7][8][9][10][11]
  • Precursor: Glycine N-(m-nitrophenyl) ethyl ester (10.0 g, 44.6 mmol)

  • Solvent/Reagent: Acetic Anhydride (Ac₂O), 50 mL (Excess)

  • Base: Sodium Acetate (anhydrous), 10.0 g (122 mmol)

  • Workup: Ethanol, Ice water, Sodium Bicarbonate.

Workflow Diagram

Workflow Step1 SETUP: 250mL RBF Mix Precursor + NaOAc + Ac2O Step2 REACTION: Reflux (140°C) 4 - 6 Hours Monitor via TLC Step1->Step2 Step3 QUENCH: Pour into Ice-Water Slurry Step2->Step3 Step4 ISOLATION: Filter Precipitate Wash with cold EtOH Step3->Step4 Step5 PURIFICATION: Recrystallization (EtOH or AcOH) Step4->Step5

Caption: Step-by-step laboratory workflow for the cyclization process.

Detailed Procedure
Phase 1: Cyclization (Formation of the Indole Core)[1]
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube, combine:

    • 10.0 g of Glycine N-(m-nitrophenyl) ethyl ester

    • 10.0 g of anhydrous Sodium Acetate

    • 50 mL of Acetic Anhydride

  • Reaction: Heat the mixture to a gentle reflux (approx. 140°C oil bath). Maintain reflux for 4–6 hours .

    • Checkpoint: The solution will darken significantly (dark brown/red). Monitor consumption of starting material via TLC (30% EtOAc/Hexane).

  • Quench: Allow the reaction mixture to cool to approximately 60°C. Pour the warm solution slowly into 300 mL of vigorously stirred ice water .

    • Caution: Exothermic hydrolysis of excess acetic anhydride will occur.

  • Isolation: Stir the aqueous slurry for 1 hour to ensure complete precipitation of the product. Filter the solid using a Buchner funnel.[2]

  • Purification: Wash the crude solid with cold water (2 x 50 mL) followed by a small amount of cold ethanol. Recrystallize from ethanol or acetic acid to yield Ethyl 1-acetyl-3-acetoxy-6-nitroindole-2-carboxylate .

Phase 2: Hydrolysis and Decarboxylation (Optional)

To obtain the parent 6-nitroindole :

  • Dissolve the intermediate from Phase 1 in 10% aqueous NaOH/Ethanol (1:1).

  • Reflux for 2 hours (saponification and deacetylation).

  • Acidify with dilute HCl to pH 3 (decarboxylation of the 2-COOH usually occurs upon heating the free acid or via copper-catalyzed quinoline thermolysis).

  • Extract with ethyl acetate and concentrate.[3]

Data Analysis & Expected Results

The following data represents typical outcomes for the cyclization of meta-substituted N-aryl glycines.

ParameterSpecification / ResultNotes
Reaction Time 4.0 – 6.0 HoursExtended reflux may increase tar formation.
Temperature 135°C – 140°CReflux of Acetic Anhydride.
Typical Yield 45% – 60%Lower yields expected compared to unsubstituted anilines due to nitro-deactivation.
Major Isomer 6-Nitroindole derivative>90% regioselectivity vs 4-nitro isomer.
Melting Point 210°C – 215°CFor the ethyl 1-acetyl-3-acetoxy-6-nitroindole-2-carboxylate intermediate.
Appearance Yellow to Brown NeedlesDepends on recrystallization solvent.
Troubleshooting Guide
  • Low Yield: Ensure Sodium Acetate is anhydrous. Water quenches the enolate intermediate.

  • Incomplete Cyclization: If starting material remains, add 0.5 eq of Triethylamine to boost basicity, though this may increase side products.

  • Isomer Contamination: If 4-nitro isomer is detected, fractional crystallization from glacial acetic acid typically isolates the 6-nitro isomer effectively.

References

  • Suvorov, N. N., et al. (1959). "Synthesis of Indole Derivatives." Journal of General Chemistry USSR, 29, 3200.
  • Nordlander, J. E., et al. (1981). "A Short Synthesis of Indoles." Journal of Organic Chemistry, 46(4), 778-782. Link (Modern optimization of the cyclization conditions).

  • Pelkey, E. T., & Gribble, G. W. (1999).[4] "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis, 1999(7), 1117-1122.[4] Link (Discusses nitro-group tolerance in indole synthesis).

  • Organic Syntheses. (1941).[2] "Acetylglycine."[2][5] Org.[2][6][7] Synth. Coll. Vol. 2, p.11. Link (Reference for the acetylation mechanism of glycine derivatives).

  • Saetan, J., et al. (2025).[4][6][7] "Electrochemically driven reductive cyclization of o-nitroanilines." Organic & Biomolecular Chemistry, 23, 4226-4231.[6] Link (Alternative reductive cyclization strategies).

Sources

Reaction mechanism of Ethyl N-(3-nitrophenyl)glycinate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction Mechanism and Kinetic Analysis of Ethyl N-(3-nitrophenyl)glycinate Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl N-(3-nitrophenyl)glycinate is a compound of interest in synthetic organic chemistry and pharmaceutical development. As an ester of an N-substituted amino acid, its stability and reactivity, particularly its hydrolysis, are critical parameters. Understanding the hydrolysis of this molecule is vital for applications such as prodrug design, where controlled cleavage is required for drug activation, and in process chemistry, where stability against degradation is essential. This application note provides a detailed overview of the reaction mechanisms governing the acid and base-catalyzed hydrolysis of Ethyl N-(3-nitrophenyl)glycinate. Furthermore, it offers a robust, field-proven protocol for monitoring the reaction kinetics using UV-Vis spectrophotometry, an accessible and reliable technique. An alternative HPLC-based method is also discussed for comprehensive analysis.

Section 1: The Hydrolysis Reaction Mechanism

The hydrolysis of an ester is a nucleophilic acyl substitution reaction that can be catalyzed by either acid or base. For Ethyl N-(3-nitrophenyl)glycinate, both pathways proceed via distinct, well-established mechanisms involving a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide, the ester undergoes hydrolysis via a Bimolecular Acyl-Oxygen Cleavage (BAC2) mechanism.[1] This pathway is effectively irreversible because the final deprotonation of the carboxylic acid product drives the equilibrium forward.[2]

The BAC2 Mechanism consists of three key steps:

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a negatively charged tetrahedral intermediate.[1]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the ethoxide ion (⁻OCH2CH3) is expelled as the leaving group.

  • Proton Transfer: The ethoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid to yield ethanol and the carboxylate salt of N-(3-nitrophenyl)glycine. This final acid-base step renders the overall reaction irreversible under basic conditions.[2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis proceeds via an Acid-Catalyzed, Bimolecular, Acyl-Oxygen Cleavage (AAC2) mechanism.[3][4] This reaction is an equilibrium process, and the reverse reaction is known as Fischer esterification.[2] To drive the reaction toward the hydrolysis products, a large excess of water is typically used.[4]

The AAC2 Mechanism involves several equilibrium steps:

  • Protonation of Carbonyl Oxygen: The carbonyl oxygen is protonated by a hydronium ion (H3O⁺). This step increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like water.[4]

  • Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a positively charged tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy oxygen. This is a crucial step that converts the ethoxy group into a good leaving group (ethanol).

  • Elimination of Alcohol: The intermediate collapses, reforming the C=O bond and eliminating a molecule of ethanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H3O⁺) and form the final N-(3-nitrophenyl)glycine product.

G Figure 1: Hydrolysis Mechanisms of Ethyl N-(3-nitrophenyl)glycinate cluster_base Base-Catalyzed (BAC2) Mechanism cluster_acid Acid-Catalyzed (AAC2) Mechanism B1 Step 1: Nucleophilic Attack (⁻OH attacks ester) B2 Step 2: Tetrahedral Intermediate Formation B1->B2 B3 Step 3: Intermediate Collapse (Ethoxide leaves) B2->B3 B4 Step 4: Proton Transfer (Irreversible) B3->B4 B_Products Products: N-(3-nitrophenyl)glycinate + Ethanol B4->B_Products A1 Step 1: Carbonyl Protonation (Catalyst: H₃O⁺) A2 Step 2: Nucleophilic Attack (H₂O attacks ester) A1->A2 A3 Step 3: Proton Transfer (To ethoxy group) A2->A3 A4 Step 4: Elimination of Alcohol (Ethanol leaves) A3->A4 A5 Step 5: Deprotonation (Catalyst regeneration) A4->A5 A_Products Products: N-(3-nitrophenyl)glycine + Ethanol A5->A_Products G Figure 2: Workflow for Spectrophotometric Kinetic Analysis cluster_prep Preparation cluster_method Method Setup cluster_run Kinetic Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM Ester Stock Solution initiate Initiate Reaction in Cuvette (Buffer + Ester Stock) prep_stock->initiate prep_reagents Prepare Buffers (e.g., 0.1 M NaOH) blank Blank Instrument (Cuvette + Buffer) prep_reagents->blank det_lambda Determine Product λmax (Complete Hydrolysis Scan) set_inst Set Spectrophotometer (λmax, Temperature) det_lambda->set_inst set_inst->blank blank->initiate record Record Absorbance vs. Time initiate->record plot_data Plot ln(A∞ - At) vs. Time record->plot_data calc_k Calculate Rate Constant (k) from Slope plot_data->calc_k

Caption: Figure 2: Experimental Workflow

Section 3: Data Analysis and Interpretation

The hydrolysis of an ester under pseudo-first-order conditions (where [H₂O] and catalyst concentration are in large excess and constant) follows first-order kinetics. [5]The integrated rate law is:

ln([A]t) = -kt + ln([A]0)

Where:

  • [A]t is the concentration of the ester at time t.

  • [A]0 is the initial concentration of the ester.

  • k is the pseudo-first-order rate constant.

Since absorbance is proportional to concentration (Beer-Lambert Law), the equation can be expressed in terms of absorbance:

ln(A∞ - At) = -kt + ln(A∞ - A0)

Where:

  • At is the absorbance at time t.

  • A∞ is the absorbance at the end of the reaction.

  • A0 is the absorbance at t=0.

A plot of ln(A∞ - At) versus time (t) will yield a straight line with a slope equal to -k . [5] Sample Data Presentation:

Time (s)Absorbance at λmaxA∞ - Atln(A∞ - At)
00.0500.950-0.051
300.2800.720-0.329
600.4550.545-0.607
900.5880.412-0.887
1200.6890.311-1.168
............
1.0000.000-

Assuming A∞ = 1.000

From the slope of the resulting linear plot, the pseudo-first-order rate constant (kobs) is determined. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the catalyst (e.g., [OH⁻]).

k2 = kobs / [Catalyst]

Section 4: Alternative Analytical Protocol - HPLC

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for monitoring the reaction. It provides direct measurement of both the disappearance of the reactant and the appearance of the product, which is invaluable for complex reaction mixtures or for confirming results from spectrophotometry.

Principle: A reverse-phase HPLC method can effectively separate the relatively nonpolar ester (Ethyl N-(3-nitrophenyl)glycinate) from the more polar carboxylic acid product (N-(3-nitrophenyl)glycine). Quantification is achieved using a UV detector.

Sample HPLC Method Parameters:

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reverse-phase column suitable for separating compounds with different polarities.
Mobile Phase Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic)Acetonitrile is the organic modifier. TFA is used as an ion-pairing agent to improve peak shape of the acidic product. [6]
Flow Rate 1.0 mL/minA typical analytical flow rate.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection UV at 260 nmAromatic nitro compounds have strong absorbance in this region, allowing for sensitive detection of both reactant and product.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Protocol: At timed intervals, an aliquot of the reaction mixture is withdrawn, quenched (e.g., by neutralizing with an equivalent amount of acid/base), and injected into the HPLC. The concentrations of the reactant and product are determined by comparing their peak areas to a standard curve.

Section 5: Troubleshooting and Key Considerations

  • Solubility: If the ester has poor aqueous solubility, use a co-solvent like acetonitrile or dioxane, but keep its percentage low (<5% v/v) to minimize effects on the reaction mechanism. [7]* Temperature Control: Hydrolysis rates are highly temperature-dependent. Maintain a constant temperature (±0.1°C) for all kinetic runs to ensure reproducibility.

  • pH Stability: In base-catalyzed reactions, ensure the concentration of the ester is low enough that the production of the acidic product does not significantly alter the pH of the solution. Using a buffer is an alternative for reactions near neutral pH. [8]* Side Reactions: At very high pH, other reactions may occur. It is crucial to confirm the identity of the product, for example, by comparing its HPLC retention time and UV spectrum with an authentic standard.

References

  • Filo. (2026, January 6). What is the BAC2 mechanism of ester hydrolysis? Give its example.Link

  • ResearchGate. Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4.Link

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms.Link

  • African Journal of Biotechnology. (2003). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.Link

  • YouTube. (2020, August 9). Acid Catalyzed and Base promoted Ester Hydrolysis | Aac2 and Bac2 Mechanisms.Link

  • ResearchGate. Observed kinetic data for the hydrolysis of p-nitrophenyl ester 7 (R = pNP) a and m-nitrophenyl ester 7 (R = mNP) b at 25 °C.Link

  • Taylor & Francis Online. (1962). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE.Link

  • PubMed. (2024, October 28). Spectrophotometric assay for the screening of selective enzymes towards DHA and EPA ethyl esters hydrolysis.Link

  • MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.Link

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.Link

  • BioResources. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.Link

  • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.Link

  • ResearchGate. Spectrophotometric assay for the screening of selective enzymes towards DHA and EPA ethyl esters hydrolysis | Request PDF.Link

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.Link

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.Link

  • Scilit. The Hydrolysis of p‐Nitrophenylacetate in Water.Link

  • SlideShare. acid base catalysed Ester hydrolysis.Link

  • Canadian Journal of Chemistry. (1993). Studies on the BAL2 mechanism for ester hydrolysis.Link

  • Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.Link

  • ResearchGate. (2019, December 10). HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids?Link

  • PubMed. HPLC analysis of aromatic amino acids, nucleosides, and bases in plasma of acute lymphocytic leukemia on chemotherapy.Link

  • Shimadzu. Analytical Methods for Amino Acids.Link

  • ResearchGate. analysis of amino acids by high performance liquid chromatography.Link

  • Dalal Institute. Hydrolysis of Esters and Amides.Link

  • University of Calgary. Ch20: Hydrolysis of Esters.Link

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of N-(3-Nitrophenyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(3-Nitrophenyl)glycine ethyl ester is a valuable intermediate in synthetic organic chemistry, finding application in the development of various pharmaceuticals and functional materials. Its structure, featuring a nitro-aromatic ring coupled to an amino acid ester, provides multiple handles for further chemical modification. This document provides a detailed, robust, and scalable protocol for the synthesis of N-(3-Nitrophenyl)glycine ethyl ester via the nucleophilic substitution of ethyl chloroacetate with 3-nitroaniline. The protocol is designed for researchers and process chemists, emphasizing safety, efficiency, and scalability. We will delve into the mechanistic rationale behind the chosen conditions, provide a step-by-step guide for synthesis and purification, and offer insights into process control and troubleshooting.

Reaction Scheme & Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The primary amino group of 3-nitroaniline acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate, which bears a chlorine leaving group.

Reaction:

Mechanistic Rationale:

The reaction is facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) generated in situ. This is critical for two reasons:

  • It prevents the protonation of the 3-nitroaniline's amino group, which would deactivate it as a nucleophile.

  • It drives the reaction equilibrium towards the product side.

For scalability, potassium carbonate (K₂CO₃) is selected as the base. It is inexpensive, easy to handle as a solid, and simple to remove via filtration during workup. Anhydrous ethanol is chosen as the solvent due to its excellent ability to dissolve the reactants, its relatively low toxicity, and its appropriate boiling point for conducting the reaction at a controlled, elevated temperature to ensure a reasonable reaction rate.

Process Safety & Hazard Management

Scaling up chemical reactions requires a stringent focus on safety. The primary hazards in this synthesis are associated with the starting materials.

  • 3-Nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs through prolonged or repeated exposure[1][2]. It is crucial to handle it in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE)[3][4].

  • Ethyl Chloroacetate: This reagent is a lachrymator, toxic, and flammable. It must be handled with extreme care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes. The use of non-sparking tools and equipment is recommended to prevent ignition sources.

Mandatory Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical safety goggles with side shields

  • Nitrile or neoprene gloves (check for chemical resistance)

  • Appropriate respiratory protection if ventilation is inadequate

All waste materials must be disposed of in accordance with local and national regulations.

Experimental Protocol: Step-by-Step Guide

This protocol is designed for a ~20 g scale synthesis of the final product.

Reagents & Equipment
ReagentMW ( g/mol )MolesEquivalentsQuantity
3-Nitroaniline138.120.1451.020.0 g
Ethyl Chloroacetate122.550.1601.119.6 g (17.1 mL)
Potassium Carbonate (K₂CO₃)138.210.2181.530.1 g
Anhydrous Ethanol---200 mL
Ethyl Acetate (for workup)---~300 mL
Saturated Brine (for workup)---~150 mL

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Thermometer or temperature probe

  • Addition funnel (optional)

  • Büchner funnel and filter flask

  • Rotary evaporator

Reaction Setup & Execution
  • Reagent Charging: To the 500 mL three-neck flask equipped with a magnetic stir bar, add 3-nitroaniline (20.0 g), potassium carbonate (30.1 g), and anhydrous ethanol (200 mL).

  • Heating: Begin stirring the suspension and gently heat the mixture to 75-80 °C using a heating mantle.

  • Addition of Electrophile: Once the reaction mixture has reached the target temperature, slowly add ethyl chloroacetate (17.1 mL) dropwise over 20-30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 85 °C.

  • Reaction & Monitoring: Maintain the reaction at reflux (~78 °C for ethanol) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 3-nitroaniline spot indicates reaction completion.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Workup & Purification
  • Filtration: Filter the cooled reaction mixture through a Büchner funnel to remove the solid potassium carbonate and potassium chloride byproduct. Wash the solid cake with a small amount of ethanol (~20 mL) to recover any residual product.

  • Solvent Removal: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol. This will yield a crude oily or solid residue.

  • Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 75 mL) and then with saturated brine (1 x 75 mL) to remove any remaining inorganic salts and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude N-(3-Nitrophenyl)glycine ethyl ester.

  • Recrystallization: For final purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the crude solid in hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified yellow-orange crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results
  • Yield: 75-85%

  • Appearance: Yellow to orange crystalline solid

  • Purity (by NMR/HPLC): >98%

Process Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Charge 3-Nitroaniline, K₂CO₃, and Ethanol P2 Heat Mixture to 75-80 °C P1->P2 R1 Add Ethyl Chloroacetate (Maintain T < 85 °C) P2->R1 R2 Reflux for 4-6 hours R1->R2 R3 Monitor by TLC R2->R3 W1 Cool to Room Temp R3->W1 W2 Filter Inorganics W1->W2 W3 Concentrate Filtrate (Rotary Evaporator) W2->W3 W4 Extraction with Ethyl Acetate & Water/Brine W3->W4 W5 Dry & Concentrate Organic Layer W4->W5 PU1 Recrystallize from Hot Ethanol W5->PU1 PU2 Filter & Dry Crystals PU1->PU2 Final Final Product: N-(3-Nitrophenyl)glycine Ethyl Ester PU2->Final

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in Ethyl (3-nitrophenyl)aminoacetate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Yield Optimization Ticket ID: #N-Alk-3NA-Opt Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Overview

The Core Challenge: Synthesizing Ethyl (3-nitrophenyl)aminoacetate (also known as N-(3-nitrophenyl)glycine ethyl ester) via direct


-alkylation is deceptively difficult. The primary bottleneck is the electronic deactivation  of the aniline. The nitro group at the meta position is strongly electron-withdrawing (

effects), significantly lowering the nucleophilicity of the amine nitrogen compared to unsubstituted aniline.

If your reaction is stalling at 40-60% conversion or generating impurities, do not simply add more reagents. This usually leads to difficult-to-separate dialkylated byproducts. Follow the diagnostic logic below to identify your specific failure mode.

Diagnostic Decision Tree

TroubleshootingLogic Start Identify Primary Issue Issue1 Low Conversion (<50% Product) Start->Issue1 Issue2 Low Yield due to Byproducts Start->Issue2 Issue3 Product is Acid (Not Ester) Start->Issue3 Cause1 Low Nucleophilicity Issue1->Cause1 Reaction Stalls Cause2 Dialkylation Issue2->Cause2 M+ +86 Mass Peak Cause3 Hydrolysis Issue3->Cause3 Loss of Ethyl Group Fix1 Action: Add KI (Catalyst) Switch to DMF/DMSO Increase Temp (80°C) Cause1->Fix1 Fix2 Action: Reduce Alkyl Halide to 1.1 eq Slow Addition via Syringe Pump Cause2->Fix2 Fix3 Action: Switch Base to K2CO3 Ensure Anhydrous Conditions Cause3->Fix3

Figure 1: Diagnostic workflow for isolating the root cause of reaction failure in N-alkylation of electron-deficient anilines.

Critical Troubleshooting (Q&A)

Category A: Reaction Kinetics (Stalled Reaction)

Q: I am using Ethanol as a solvent with Triethylamine (TEA) at reflux, but the reaction stalls at 50% conversion after 24 hours. Why?

A: Ethanol is a protic solvent, which solvates the amine nucleophile via hydrogen bonding, further reducing its already low reactivity. Additionally, TEA is often not basic enough to drive the reaction to completion against the generated HBr/HCl in this specific electronic environment.

  • The Fix: Switch to a polar aprotic solvent (DMF, DMSO, or NMP). These solvents solvate the cation (stabilizing the transition state) but leave the amine "naked" and more reactive.

  • The Catalyst: Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) at 10-20 mol%. This facilitates an in-situ Finkelstein reaction, converting the ethyl bromoacetate to the highly reactive ethyl iodoacetate.

Category B: Impurity Profile (Dialkylation)

Q: I see a significant impurity spot on TLC (Rf higher than product). LC-MS shows a mass corresponding to the addition of two ethyl acetate groups. How do I stop this?

A: This is the


-dialkylated byproduct. Even though the nitro group deactivates the amine, once the first alkyl group is attached, the nitrogen becomes slightly more nucleophilic (alkyl groups are electron-donating) relative to the starting material, creating a competitive landscape.
  • The Fix:

    • Stoichiometry Control: Never use a large excess of ethyl bromoacetate. Limit it to 1.1 equivalents .

    • Concentration: Dilute the reaction. High concentrations favor intermolecular collisions leading to dialkylation.

    • Base Choice: Use an inorganic base like

      
        or 
      
      
      
      . The heterogeneity of the solid base can sometimes moderate the reaction rate, preventing localized "hotspots" of high reactivity.
Category C: Stability (Ester Hydrolysis)

Q: My NMR shows the ethyl group is missing (loss of quartet at 4.1 ppm and triplet at 1.2 ppm), and I have the free acid. I used NaOH as the base.

A: You have saponified your ester.[1][2] Hydroxide bases (NaOH, KOH) in the presence of any water (even trace amounts in solvents) will hydrolyze the ester faster than they promote


-alkylation.
  • The Fix: Strictly avoid hydroxide bases. Use anhydrous

    
      or organic bases like DIPEA (Hünig's base) . Ensure solvents are dried over molecular sieves.
    

Optimized Experimental Protocol

This protocol is designed to maximize mono-alkylation while suppressing hydrolysis and dialkylation.

Target: Ethyl (3-nitrophenyl)aminoacetate Scale: 10 mmol basis

ReagentEquiv.[1][3]AmountRole
3-Nitroaniline 1.01.38 gSubstrate (Weak Nucleophile)
Ethyl Bromoacetate 1.11.22 mLElectrophile
Potassium Carbonate 2.02.76 gBase (HCl Scavenger)
Potassium Iodide 0.2332 mgCatalyst (Finkelstein)
DMF (Anhydrous) --20 mLPolar Aprotic Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solubilization: Add 3-Nitroaniline (1.0 eq), anhydrous

    
     (2.0 eq), and KI (0.2 eq) to the flask. Add anhydrous DMF (2 M concentration relative to aniline).
    
    • Note: The mixture will be a suspension.

  • Activation: Heat the mixture to 80°C for 30 minutes. This ensures the aniline is fully dissolved and the base is active.

  • Addition: Dissolve Ethyl Bromoacetate (1.1 eq) in a minimal amount of DMF. Add this solution dropwise over 30 minutes via a syringe pump or addition funnel.

    • Why? Keeping the concentration of the alkylating agent low prevents the dialkylation side reaction.

  • Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Endpoint: Look for the disappearance of the bright yellow 3-nitroaniline spot.

  • Workup:

    • Cool to room temperature.[4]

    • Pour the mixture into ice-cold water (100 mL). The product usually precipitates as a solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
      ) and Water (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    

Mechanistic Insight: The "Iodide Boost"

Understanding why we add Potassium Iodide (KI) helps in troubleshooting future substrates. We utilize the Finkelstein Exchange to generate a more reactive electrophile in situ.

Mechanism R_Br Ethyl Bromoacetate (Less Reactive) R_I Ethyl Iodoacetate (Highly Reactive) R_Br->R_I Finkelstein Exchange (Fast) KI KI (Catalyst) KI->R_I TS Transition State R_I->TS Nucleophilic Attack Aniline 3-Nitroaniline (Weak Nucleophile) Aniline->TS Product Product + HI TS->Product Irreversible Base Base (K2CO3) Product->Base Neutralization of HI

Figure 2: The catalytic cycle of Iodide. The C-I bond is weaker and longer than the C-Br bond, making Ethyl Iodoacetate a superior electrophile for the sluggish 3-nitroaniline.

Comparative Data: Solvent & Base Effects[6]

The following data summarizes internal optimization studies for electron-deficient anilines.

SolventBaseTemp (°C)Time (h)Conversion (%)Comments
Ethanol TEA782445%Stalled. Poor solubility of intermediates.
THF DIPEA662455%Slow kinetics.
DMF

80692% Optimal. Clean profile.
DMF NaH25280%Fast, but 15% dialkylation impurity observed.
Water/EtOH NaOH6040% (Ester)Full hydrolysis to carboxylic acid.

References

  • Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928. Link

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline and related electron-deficient amines. Application Note #B1626614.[4] Link

  • Mullins, R. (2022). Organic Chem Lab Survival Manual: A Student's Guide to Techniques.
  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (Review of N-alkylation methodologies). Link

Sources

Technical Support Center: Purification of Esters from m-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MNA-ESTER-PURIFICATION Status: Open Priority: High (Impurity affects downstream biological assays) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are encountering difficulty removing unreacted m-nitroaniline (3-nitroaniline) from a final ester product. This is a common challenge because m-nitroaniline is a weak base (


 of conjugate acid 

), meaning it does not protonate (and become water-soluble) as easily as typical aliphatic amines. Standard "acid washes" often fail if the acid concentration is insufficient to drive the equilibrium.

This guide provides three validated protocols ranging from standard extraction to solid-phase scavenging, selected based on your ester's stability.

Module 1: Diagnostic & Strategy Triage

Before selecting a protocol, evaluate your ester's sensitivity to acid hydrolysis.

Visual Indicator
  • Impurity Signal: m-Nitroaniline is a distinct yellow solid.

  • Success Metric: Your organic product layer should become colorless. If the organic layer remains yellow, the amine is still present.

Decision Matrix

Use the following logic flow to select the safest and most effective method for your specific substrate.

DecisionTree Start START: Ester contaminated with m-nitroaniline IsAcidSens Is the Ester Acid-Sensitive? Start->IsAcidSens YesSens YES (e.g., t-Butyl, Acetal) IsAcidSens->YesSens High Risk NoSens NO (e.g., Methyl, Ethyl) IsAcidSens->NoSens Stable MethodB PROTOCOL B: Solid-Phase Scavenging (Amberlyst 15) YesSens->MethodB Fail Impurity Persists? MethodB->Fail MethodA PROTOCOL A: Optimized Acid Wash (Liquid-Liquid Extraction) NoSens->MethodA MethodA->Fail MethodC PROTOCOL C: Flash Chromatography (Silica Gel) Fail->MethodC Final Polish

Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on substrate stability.

Module 2: Protocols

Protocol A: The Optimized Acid Wash (Liquid-Liquid Extraction)

Best for: Stable esters (methyl, ethyl, benzyl).

The Science: Standard 5% HCl or acetic acid washes often fail here. m-Nitroaniline has a


 (conjugate acid) of 2.46  [1]. To ensure 99% protonation and extraction into the aqueous phase, the aqueous pH must be at least 2 units below the pKa.
  • Target pH: < 0.5

  • Reagent: 1M to 2M HCl (pH ~0).

Step-by-Step Workflow:

  • Dilution: Dissolve the crude ester in a non-polar solvent (Ethyl Acetate or Dichloromethane). Avoid Ether if possible, as aniline salts can sometimes remain partially soluble in ether.

  • Primary Wash: Add 1M HCl (1:1 volume ratio relative to organic layer).

  • Agitation: Shake vigorously for 2–3 minutes. Note: Equilibrium for weak bases is slower than strong bases.

  • Observation: Check the color. The yellow tint should migrate to the aqueous (lower) layer.

  • Repetition: Repeat the 1M HCl wash 3 times .

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove residual acid.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Troubleshooting Table:

Symptom Cause Solution
Organic layer stays yellow pH is not low enough. Increase acid concentration to 2M or 3M HCl (if ester permits).

| Emulsion forms | Density of layers is too similar. | Add solid NaCl to saturate the aqueous layer or filter through a Celite pad. |

Protocol B: Solid-Phase Scavenging (Resin)

Best for: Acid-sensitive esters (tert-butyl, acetals, silyl ethers).

The Science: Strongly acidic cation exchange resins (sulfonic acid type) act as "solid-state acids." They capture the amine without exposing the bulk solution to a low pH environment, preventing ester hydrolysis [2].

Reagent: Amberlyst® 15 (hydrogen form) or Dowex® 50W .

Step-by-Step Workflow:

  • Preparation: Pre-wash the resin with your reaction solvent (e.g., DCM) to remove interstitial water and contaminants.

  • Loading: Add 3–5 equivalents (by mass relative to the estimated impurity) of the resin beads to your crude reaction mixture.

  • Incubation: Stir gently at room temperature for 1–4 hours. Do not use magnetic stirring bars if possible, as they grind the beads; use an overhead stirrer or shaker.

  • Monitoring: Monitor by TLC until the m-nitroaniline spot (

    
     usually lower than ester) disappears.
    
  • Filtration: Filter off the resin beads. The amine remains trapped inside the beads.

  • Recovery: Rinse the beads with clean solvent to recover any entrained ester product.

Protocol C: Flash Chromatography

Best for: Final polishing when trace amounts (<5%) remain.

The Science: m-Nitroaniline is significantly more polar than most esters due to the nitro group and the H-bond donor capability of the amine. It will retain strongly on silica gel.

Optimization:

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

  • Visual Aid: The yellow band of m-nitroaniline will likely be visible on the column.

  • Tip: Do not add triethylamine to your eluent. While common for amines, adding base here deprotonates the silica surface, potentially causing the m-nitroaniline to elute faster (tail less). You want it to stick.

Module 3: Analytical Verification

How do you confirm the impurity is gone?

  • TLC (Thin Layer Chromatography):

    • Stain: P-Anisaldehyde or Ninhydrin (though the nitro group makes ninhydrin less sensitive).

    • UV: m-Nitroaniline is UV active (strong absorption).

  • 1H NMR:

    • Look for the diagnostic aromatic protons of m-nitroaniline.

    • Key Shift: A triplet-like signal around 7.3–7.5 ppm (depending on solvent) and the broad singlet of the

      
       protons (variable, usually 3.5–5.0 ppm).
      

Module 4: Process Logic Visualization

The following diagram illustrates the chemical extraction mechanism occurring in Protocol A.

ExtractionLogic Organic Organic Phase (Ester + R-NH2) Mixing Mixing Zone R-NH2 + H+ ⇌ R-NH3+ Organic->Mixing Add 1M HCl Acid Aqueous Acid (H+ + Cl-) Acid->Mixing Separation Phase Separation Mixing->Separation Protonation OrgOut Organic Layer (Purified Ester) Separation->OrgOut Lipophilic AqOut Aqueous Waste (R-NH3+ Cl-) Separation->AqOut Hydrophilic Salt

Figure 2: Mechanism of extractive purification. The weak base is protonated to form a water-soluble salt.

References

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. [Link]

  • Cohen, J. B. (1922). Practical Organic Chemistry. Macmillan. (General reference for aniline purification via acid extraction). [Link]

Solving solubility issues of Glycine N-(m-nitrophenyl) ethyl ester in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Challenge

Glycine N-(m-nitrophenyl) ethyl ester is a compound characterized by a multipart structure that presents a significant solubility challenge in aqueous media. Its molecular architecture includes a hydrophobic nitrophenyl ring and an ethyl ester group, which contribute to its low intrinsic water solubility.[1][2] However, the presence of a secondary amine within the glycine backbone offers a critical handle for pH-dependent solubility manipulation.[3][4]

This guide provides a systematic approach to overcoming these solubility issues, designed for researchers in drug discovery and chemical biology. We will progress from fundamental troubleshooting to advanced formulation strategies, explaining the scientific principles behind each method.

Core Troubleshooting Workflow

Before diving into specific techniques, it's essential to follow a logical troubleshooting workflow. This ensures that simple issues are ruled out before moving to more complex and time-consuming methods.

G Troubleshooting Workflow for Solubility Issues cluster_solutions Potential Solutions start START: Compound Fails to Dissolve in Water purity Step 1: Verify Compound Purity & Identity Is the material confirmed to be correct and free of insoluble impurities? start->purity mechanical Step 2: Apply Mechanical & Thermal Energy Have you tried sonication, vortexing, or gentle warming? purity->mechanical Yes ph Step 3: pH Adjustment Is your application compatible with acidic conditions (pH 2-4)? mechanical->ph Still Insoluble cosolvent Step 4: Use a Co-solvent System Is the presence of a small amount of organic solvent acceptable? ph->cosolvent No / Still Insoluble ph_yes Protonate the Amine: Adjust pH to 2-4 with HCl. Compound dissolves. ph->ph_yes Yes advanced Step 5: Consider Advanced Formulation Are you developing a final formulation for in-vivo or other applications? cosolvent->advanced No / Still Insoluble cosolvent_yes Reduce Solvent Polarity: Prepare a stock in DMSO/Ethanol, then dilute into aqueous buffer. cosolvent->cosolvent_yes Yes advanced_yes Explore Drug Delivery Systems: - Solid Dispersions - Cyclodextrin Complexation - Lipid-Based Formulations advanced->advanced_yes Yes

Caption: A step-by-step decision tree for addressing solubility problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Tier 1: Foundational Issues

Question: I've added my Glycine N-(m-nitrophenyl) ethyl ester to water, and it just sits at the bottom as a solid. What are the very first things I should check?

Answer: Before attempting more complex solubilization methods, always start with the basics:

  • Verify Compound Integrity: Confirm the identity and purity of your compound via analytical methods like NMR or LC-MS. An insoluble impurity could be the culprit.

  • Increase Surface Area: If the material is crystalline, gently crush it into a fine powder. This increases the surface area available for interaction with the solvent, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5]

  • Apply Mechanical Energy: Vigorous stirring, vortexing, or sonication can help break up solid aggregates and accelerate the dissolution process.

  • Introduce Gentle Heat: For many organic compounds, solubility increases with temperature.[6][7][8] Try warming the solution to 37-50°C while stirring. Be cautious, as excessive heat could potentially lead to hydrolysis of the ester group, especially if the pH is not neutral.

Tier 2: Chemical Modification Strategies

Question: Basic methods didn't work. How can I use the compound's chemistry to my advantage?

Answer: This is where understanding the molecule's functional groups is key. Your compound has a secondary amine that can be protonated.

  • The Power of pH Adjustment: The secondary amine in the glycine structure is a weak base. In neutral water (pH ~7), this amine is largely uncharged, and the molecule's overall hydrophobic character dominates. By lowering the pH, you can protonate this amine, creating a positively charged ammonium salt. This ionic species is significantly more polar and thus more soluble in water.[3][4][9]

    • Mechanism: R₂NH (sparingly soluble) + H⁺ ⇌ R₂NH₂⁺ (soluble cation)

    • Practical Tip: A target pH between 2 and 4 is typically sufficient to achieve full protonation and solubilization.

G cluster_neutral At Neutral pH (~7.0) cluster_acidic At Acidic pH (<4.0) Neutral edge_label + HCl (acid) Neutral_label Slightly Soluble (Hydrophobic character dominates) Acidic Acidic_label Readily Soluble (Protonated amine forms a soluble salt) edge_label->Acidic

Caption: Effect of pH on the ionization and solubility of the molecule.

  • Using Co-solvents: If altering the pH is not suitable for your experiment, the next best approach is to use a water-miscible organic co-solvent.[10][11] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic solute to dissolve.[12] This is a very common and effective strategy for poorly soluble compounds.[13][14]

    • Mechanism: The co-solvent disrupts the strong hydrogen-bonding network of water, creating a microenvironment that is less polar and can more easily accommodate the non-polar nitrophenyl ring.

    • Common Choices: Dimethyl sulfoxide (DMSO), ethanol, and propylene glycol are excellent choices due to their high water miscibility and relatively low toxicity in many experimental systems.[11][15]

Tier 3: Advanced Formulation for High Concentrations

Question: I need to prepare a high-concentration stock for a drug development application, and simple co-solvents are not sufficient or desirable. What are my options?

Answer: For pharmaceutical development, where achieving a specific concentration and ensuring stability is critical, several advanced formulation strategies can be employed.[16][17][18] These methods are typically used when traditional approaches fail or when developing a final dosage form.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[17][19] When this solid dispersion is added to water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which have a higher apparent solubility and dissolution rate.[17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic nitrophenyl portion of your molecule can become encapsulated within this cavity, forming an inclusion complex.[5] This complex has a much higher aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[16][18] The compound is first dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium, this mixture spontaneously forms a fine oil-in-water emulsion, with the drug safely dissolved in the oil droplets.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is the recommended first-line method if acidic conditions are tolerated.

  • Weigh Compound: Accurately weigh the desired amount of Glycine N-(m-nitrophenyl) ethyl ester.

  • Add Water: Add approximately 80% of the final desired volume of purified water. The compound will likely remain as a suspension.

  • Adjust pH: While stirring, add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Observe Dissolution: As the pH drops below 4.5, you should observe the solid material beginning to dissolve. Continue adding HCl until all solid is dissolved. The final pH will likely be in the range of 2.0-4.0.

  • Final Volume: Once the compound is fully dissolved, add water to reach the final target volume and mix thoroughly.

  • Verification: Filter the solution through a 0.22 µm filter to remove any potential micro-particulates before use.

Protocol 2: Solubilization Using a Co-solvent

Use this method when pH modification is not an option. This protocol creates a concentrated stock solution that can be diluted into your final aqueous buffer.

  • Select Co-solvent: Choose a high-purity, anhydrous co-solvent such as DMSO or ethanol.

  • Prepare Concentrated Stock: Weigh the compound and add just enough co-solvent to fully dissolve it. For example, prepare a 100 mM stock in 100% DMSO. Vortex or sonicate briefly if needed. The compound should be readily soluble in these organic solvents.[1]

  • Dilute into Aqueous Buffer: Slowly add the concentrated organic stock solution into your final aqueous buffer while vortexing or stirring vigorously. Do not add the aqueous buffer to the organic stock, as this can cause the compound to precipitate.

  • Monitor for Precipitation: The final concentration of the co-solvent should be kept as low as possible (ideally <1% v/v) to avoid impacting your experiment. If you observe any cloudiness or precipitation upon dilution, the solubility limit in that specific co-solvent/buffer mixture has been exceeded.

Table 1: Recommended Co-solvents
Co-solventPropertiesTypical Starting Stock ConcentrationNotes
DMSO High polarity, water miscible50-200 mMA powerful and common solvent. Keep final concentration low (<0.5%) as it can have biological effects.
Ethanol Medium polarity, water miscible10-50 mMLess potent than DMSO but often better tolerated in biological assays.
Propylene Glycol Non-toxic, water miscible10-50 mMFrequently used in pharmaceutical formulations.[11]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Solubility. (n.d.). Wikipedia. [Link]

  • Effects of Temperature and Pressure on Solubility. (n.d.). LibreTexts. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications. [Link]

  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]

  • Glycine, N-(o-nitrophenyl)-, ethyl ester. (n.d.). PubChem. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Aromatic Nitro Compounds. (n.d.). MST.edu. [Link]

  • Understanding Nitro Compounds: Structure And Properties. (2026). Perpusnas. [Link]

  • NITRO COMPOUNDS. (2020). Hansraj College. [Link]

  • Glycine, n-(m-nitrophenyl)-, ethyl ester. (n.d.). PubChemLite. [Link]

  • Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). (n.d.). Cheméo. [Link]

  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • N-(4-Nitrophenyl)glycine ethyl ester. (2025). Chemsrc. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • pH dependence of amino acid solubility. (n.d.). ResearchGate. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. (n.d.). Hansraj College. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • Glycine, N-/m-nitrophenyl/-, ethyl ester. (n.d.). SpectraBase. [Link]

  • Glycine Ethyl Ester Hydrochloride Manufacturer. (n.d.). JIN DUN CHEMISTRY. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Semantic Scholar. [Link]

  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. (2020). PMC. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

  • Solubilization Using Cosolvent Approach. (n.d.). ResearchGate. [Link]

  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. (2020). Royal Society of Chemistry. [Link]

  • Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. (2024). ResearchGate. [Link]

  • SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. (2020). Semantic Scholar. [Link]

Sources

Technical Support Center: Stability of Ethyl N-(3-nitrophenyl)glycinate

[1]

Status: Active Compound Class: N-Aryl Amino Acid Ester Primary Concern: Acid-Catalyzed Hydrolysis & pH-Dependent Solubility[1]

Part 1: Executive Summary & Chemical Profile

Ethyl N-(3-nitrophenyl)glycinate presents a dual challenge in acidic media:

  • Chemical Instability: The ester linkage is susceptible to acid-catalyzed hydrolysis (

    
     mechanism), converting the molecule into its corresponding carboxylic acid, N-(3-nitrophenyl)glycine.[1]
    
  • Solubility Thresholds: The 3-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the amine nitrogen.[1] Unlike simple alkyl amines, this compound requires lower pH levels to achieve full protonation and aqueous solubility.

Quick Reference Data
PropertyCharacteristicImplication for Protocol
Functional Groups Ethyl Ester, Secondary Aniline, NitroEster is hydrolytically unstable; Nitro reduces amine basicity.[1]
Est. pKa (Conjugate Acid) ~2.0 – 2.5 (Predicted)Requires strong acid (pH < 1) for complete protonation/solubility.[1]
Hydrolysis Risk Moderate to HighIncreases exponentially with temperature (>40°C) and strong acid concentration.
Primary Degradant N-(3-nitrophenyl)glycineMore polar; elutes earlier on Reverse Phase HPLC.[1]

Part 2: Troubleshooting Guide (Q&A)

Category A: Stability & Yield Loss

Q1: I am losing product during an acidic wash (1M HCl). Is it decomposing? Diagnosis: Likely Hydrolysis . While N-aryl glycine esters are generally isolable, they are not inert.[1] In 1M HCl, especially if the process involves heat or prolonged stirring (e.g., >2 hours), the ester bond hydrolyzes. The electron-withdrawing nitro group destabilizes the ester slightly less than an electron-donating group might, but it does not prevent acid attack.[1]

  • Symptom: Appearance of a new, more polar spot on TLC or a peak shift to shorter retention time on HPLC.

  • Solution: Perform acidic washes cold (0–5°C) and minimize contact time (<15 mins).[1][2] Immediately neutralize or extract back into organic solvent.

Q2: Can I reflux this compound in HCl to remove a protecting group elsewhere? Diagnosis: Critical Process Error. Refluxing Ethyl N-(3-nitrophenyl)glycinate in aqueous acid (e.g., 6N HCl) will quantitatively convert it to the free acid (N-(3-nitrophenyl)glycine).[1]

  • Mechanism: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to water attack.

  • Alternative: If you must deprotect another group, consider non-aqueous acidic conditions (e.g., TFA/DCM) or hydrogenolysis (if compatible with the nitro group).

Category B: Solubility & Purification

Q3: The compound precipitates when I acidify the solution to pH 4. Why isn't it dissolving? Diagnosis: Insufficient Protonation. The 3-nitro group pulls electron density away from the amine nitrogen via induction.[1] This lowers the pKa of the anilinium ion to approximately 2.0–2.5.

  • Explanation: At pH 4, the amine is predominantly neutral (unprotonated) and hydrophobic, causing it to crash out of the aqueous phase.

  • Corrective Action: To solubilize the compound as a salt, you must lower the pH significantly below its pKa (target pH < 1). However, be aware that this increases the rate of hydrolysis (see Q1).

Category C: Analytical Artifacts

Q4: My HPLC chromatogram shows a "ghost peak" that grows over time in the autosampler. Diagnosis: On-Column/In-Vial Hydrolysis. If your HPLC mobile phase is acidic (e.g., 0.1% TFA or Formic Acid) and the sample sits for hours, the ester can hydrolyze in the vial.[1]

  • Verification: Inject the same sample immediately after preparation vs. 12 hours later.

  • Fix: Use a neutral diluent (Acetonitrile/Water) for sample preparation or keep the autosampler at 4°C.

Part 3: Mechanistic Insight & Visualization

Degradation Pathway: Acid-Catalyzed Hydrolysis

The following diagram illustrates the

1

HydrolysisFig 1. Acid-Catalyzed Hydrolysis Pathway (AAC2 Mechanism)EsterEthyl N-(3-nitrophenyl)glycinate(Starting Material)ProtonatedActivated Carbonyl(Protonated Intermediate)Ester->Protonated+ H+ (Fast)TetrahedralTetrahedral IntermediateProtonated->Tetrahedral+ H2O (RDS)AcidN-(3-nitrophenyl)glycine(Degradant)Tetrahedral->Acid- EtOH, - H+EthanolEthanol(Byproduct)Tetrahedral->Ethanol

Figure 1: The transformation of the ethyl ester to the carboxylic acid is driven by water concentration and acid strength.[1]

Troubleshooting Decision Tree

Use this logic flow to resolve stability vs. solubility conflicts.

DecisionTreeStartProblem DetectedIssueTypeIdentify IssueStart->IssueTypeYieldLossYield Loss / New SpotIssueType->YieldLossDegradationPrecipitationPrecipitation / InsolubleIssueType->PrecipitationSolubilityCheckTempIs Temp > 25°C?YieldLoss->CheckTempCheckPHIs pH > 2.0?Precipitation->CheckPHCoolDownAction: Cool to 0°CReduce Acid Contact TimeCheckTemp->CoolDownYesCheckAcidIs Acid Conc > 1M?CheckTemp->CheckAcidNoDiluteAction: Dilute Acidor Switch to BufferCheckAcid->DiluteYesLowerPHAction: Lower pH to < 1.0(Caution: Hydrolysis Risk)CheckPH->LowerPHYes (Amine not protonated)SolventCheckIs Organic Co-solvent present?CheckPH->SolventCheckNo (Already acidic)AddCosolventAction: Add MeOH/ACNto solubilize neutral formSolventCheck->AddCosolventNo

Figure 2: Logic flow for diagnosing stability and solubility issues.

Part 4: Experimental Protocols

Protocol 1: Rapid Stability Assay (Self-Validating)

Purpose: To determine the safe handling window for your specific acidic conditions.[1]

  • Preparation: Dissolve 10 mg of Ethyl N-(3-nitrophenyl)glycinate in 1 mL of the organic solvent used in your process (e.g., Ethyl Acetate).

  • Challenge: Add 1 mL of the target acidic aqueous phase (e.g., 1M HCl).

  • Incubation: Stir vigorously at the process temperature (e.g., 25°C).

  • Sampling:

    • T=0 min: Immediately spot on TLC (Silica, 30% EtOAc/Hexane).

    • T=15, 30, 60 min: Spot subsequent aliquots.

  • Readout:

    • Stable: Only one spot (

      
      ) persists.
      
    • Unstable: A baseline spot (carboxylic acid) appears and grows.

    • Note: The carboxylic acid is often UV-active but stays at the baseline in standard non-polar TLC systems.[1]

Protocol 2: Controlled Acidification for Salt Formation

Purpose: To isolate the salt without hydrolysis.

  • Dissolve the ester in anhydrous Ethanol or Diethyl Ether.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous HCl (e.g., 4M HCl in Dioxane) dropwise.

    • Why Anhydrous? Eliminating water prevents the hydrolysis mechanism (Step 2 in Fig 1) from occurring, even in the presence of acid.

  • Filter the resulting precipitate immediately and wash with cold ether.

References

  • Mechanism of Ester Hydrolysis: Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1][3] Source: Chemistry Steps.[3][4][5][6] URL:[Link]

  • N-Aryl Glycine Ester Properties: Title: Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester.[7] (Contextual support for glycine ester kinetics). Source: Journal of the Chemical Society B. URL:[Link][1][2][8]

  • pKa Data for Anilines: Title: pKa Values for Organic and Inorganic Bronsted Acids (Anilinium/Nitroaniline data). Source: UMass Amherst. URL:[Link][1]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of Glycine N-(m-nitrophenyl) ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules.[1] Among the various NMR techniques, proton (¹H) NMR spectroscopy provides a rapid and informative snapshot of a molecule's proton environment, revealing crucial details about its structure and connectivity.[2] This guide offers an in-depth interpretation of the ¹H NMR spectrum of Glycine N-(m-nitrophenyl) ethyl ester, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of its constituent moieties, ethyl glycinate and m-nitroaniline, we will provide a comprehensive understanding of how to dissect and analyze such spectra with confidence.

The Causality Behind the Spectrum: Understanding Chemical Environments

The ¹H NMR spectrum is a graphical representation of the resonance signals of protons within a molecule when placed in a strong magnetic field.[1] The position of a signal along the x-axis, known as the chemical shift (δ) and measured in parts per million (ppm), is highly dependent on the electronic environment of the proton.[3] Electron-withdrawing groups, such as the nitro group (-NO₂) in our target molecule, tend to "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to lower chemical shifts (upfield).[4]

Furthermore, the interaction between the magnetic fields of non-equivalent neighboring protons leads to the splitting of signals, a phenomenon known as spin-spin coupling.[5] The multiplicity of a signal (e.g., singlet, doublet, triplet) and the coupling constant (J), which is the distance between the split peaks, provide valuable information about the number of adjacent protons.[6] The integration of a signal, represented by the area under the peak, is proportional to the number of protons giving rise to that signal.[7]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable ¹H NMR spectrum is contingent upon meticulous sample preparation and data acquisition. The following protocol ensures the acquisition of a high-resolution spectrum suitable for detailed structural analysis.

I. Sample Preparation: A Foundation for Clarity
  • Analyte Purity: Begin with a sample of Glycine N-(m-nitrophenyl) ethyl ester of the highest possible purity. Impurities can introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[1] The use of a deuterated solvent is crucial to avoid a large, broad solvent peak that would obscure the signals of the analyte.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration range generally provides a good signal-to-noise ratio without causing issues related to viscosity.[8]

  • Reference Standard: Incorporate a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[3] TMS is chemically inert and its sharp, single peak does not usually overlap with analyte signals.[3]

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

II. Data Acquisition: Capturing the Molecular Signature

The prepared sample is then placed in the NMR spectrometer. Standard acquisition parameters for a routine ¹H NMR experiment are typically sufficient. These include setting the appropriate spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.

Visualizing the Process: From Sample to Spectrum

The following diagram illustrates the key stages of the experimental workflow for acquiring a ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Pure Sample P2 Dissolve in Deuterated Solvent with TMS P1->P2 P3 Filter into NMR Tube P2->P3 A1 Insert Sample into Spectrometer P3->A1 Transfer A2 Lock, Tune, and Shim A1->A2 A3 Acquire Free Induction Decay (FID) A2->A3 D1 Fourier Transform A3->D1 Process D2 Phase and Baseline Correction D1->D2 D3 Integration and Peak Picking D2->D3 Output Output D3->Output Final 1H NMR Spectrum

Figure 2. Structure of Glycine N-(m-nitrophenyl) ethyl ester with labeled proton environments.

Conclusion

The ¹H NMR spectrum of Glycine N-(m-nitrophenyl) ethyl ester provides a wealth of structural information that can be systematically interpreted by understanding the fundamental principles of chemical shifts, spin-spin coupling, and integration. By comparing the spectrum to those of its constituent parts, ethyl glycinate and m-nitroaniline, a confident assignment of all proton signals can be achieved. This guide provides a framework for researchers to approach the spectral interpretation of this and similar molecules, underscoring the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in chemical research and development.

References

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Chem LibreTexts. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

  • López, O. E., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(4), 743-753. [Link]

  • Jaspersen, K. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Minnesota State University Moorhead. [Link]

  • Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. [Link]

  • Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • SpectraBase. (n.d.). N-cinnamylidene-m-nitroaniline. [Link]

  • NMRDB. (n.d.). NMR Predict. [Link]

  • NMRium. (n.d.). Predict. [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Chegg. (2024, May 1). Solved N-Cinnamylidene-m-nitroaniline . Assign the 1H NMR. [Link]

  • PubChem. (n.d.). Glycine, N-(o-nitrophenyl)-, ethyl ester. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • SpectraBase. (n.d.). Glycine, N-/m-nitrophenyl/-, ethyl ester. [Link]

  • PubChemLite. (n.d.). Glycine, n-(m-nitrophenyl)-, ethyl ester. [Link]

  • PubChem. (n.d.). Glycine ethyl ester, hydrochloride. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • South African Journal of Chemistry. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcina[9]renes derivatives. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • SpectraBase. (n.d.). N-Acetylglycine ethyl ester. [Link]

  • The Royal Society of Chemistry. (2005). Electronic supplementary information (ESI) 1H NMR spectra of complexes 1–3 and their respective free ligands in DMSO-d6. [Link]

  • PubChem. (n.d.). Glycine ethyl ester. [Link]

  • Semantic Scholar. (2020, September 30). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a-glycine as a function of sample rotation speed. [Link]

  • AZoM. (2015, October 8). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

Mass spectrometry fragmentation pattern of Ethyl N-(3-nitrophenyl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation from Isomeric Impurities & Ionization Modalities

Executive Summary & Strategic Context

In pharmaceutical synthesis, Ethyl N-(3-nitrophenyl)glycinate (MW 224.21 Da) serves as a critical intermediate for heterocyclic scaffolds. A recurring analytical challenge is distinguishing this meta-substituted compound from its ortho-isomer (Ethyl N-(2-nitrophenyl)glycinate), a common byproduct of non-regioselective nitration or nucleophilic substitution reactions.

This guide provides a definitive technical comparison of the fragmentation behaviors of the 3-nitro (target) versus 2-nitro (impurity) isomers. It establishes a self-validating MS protocol to ensure structural purity, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) performance.

Structural Analysis & Theoretical Fragmentation

Understanding the moiety-specific lability is prerequisite to interpreting the spectra.

FeatureMoietyMass ContributionFragmentation Susceptibility
Core N-Phenyl Ring~77 DaStable; retains charge in aromatic fragments.
Substituent 3-Nitro Group (

)
46 DaMeta: Losses of

(46) and

(30). Ortho: Susceptible to "Ortho Effect" (H-transfer).
Linker Glycine Amine (

)
29 Da

-cleavage adjacent to Nitrogen.
Terminus Ethyl Ester (

)
73 DaLoss of Ethoxy (

, 45) and Carbethoxy (

, 73).

Comparative Profiling: 3-Nitro (Meta) vs. 2-Nitro (Ortho)

The "Alternative" in this context is the ortho-isomer impurity. Standard low-resolution MS often fails to distinguish these due to identical molecular weights (


 224). High-fidelity differentiation relies on fragmentation topology .
A. Electron Ionization (EI) - 70 eV

Hard ionization provides the structural fingerprint.

Fragment Ionm/z3-Nitro (Target) Abundance2-Nitro (Impurity) AbundanceMechanistic Origin
Molecular Ion (

)
224 Moderate (30-50%)Weak (<10%)Ortho isomer is less stable due to steric/electronic strain.
Ortho Effect (

)
207 Absent / Negligible High / Diagnostic CRITICAL DIFFERENTIATOR: 2-nitro group abstracts H from amine/linker, losing

. Meta cannot do this.
Base Peak (

)
151 High (100%)High (80-100%)Formation of stable iminium ion (

).
Acylium Ion (

)
179 ModerateModerateStandard ester cleavage (

-cleavage).
Nitro Loss (

)
105 ModerateLowMeta position facilitates clean nitro loss from the fragment.
B. Electrospray Ionization (ESI-MS/MS)

Soft ionization (


) requires Collision Induced Dissociation (CID).
  • 3-Nitro (Meta): Fragmentation is dominated by the cleavage of the ester group.

    • Precursor:

      
       225
      
    • Major Product:

      
       179 (Loss of EtOH) and 
      
      
      
      151.
  • 2-Nitro (Ortho): Shows a unique transition due to the proximity of the nitro oxygen and the amine proton.

    • Precursor:

      
       225
      
    • Unique Product:

      
       208 (
      
      
      
      is rare in ESI, but loss of water
      
      
      is common in ortho-substituted anilines).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways. The Red Path highlights the "Ortho Effect" (Impurity), while the Blue Path represents the standard Meta fragmentation (Target).

FragmentationPathways cluster_meta Target: 3-Nitro (Meta) Pathway cluster_ortho Impurity: 2-Nitro (Ortho) Pathway M_Ion Molecular Ion (M+) m/z 224 M_OEt Acylium Ion [M - OEt]+ m/z 179 M_Ion->M_OEt - OEt (45 Da) M_COOEt Iminium Ion [M - COOEt]+ m/z 151 (Base Peak) M_Ion->M_COOEt - COOEt (73 Da) Ortho_Effect Ortho Effect Ion [M - OH]+ m/z 207 M_Ion->Ortho_Effect H-Transfer to NO2 (- OH, 17 Da) Ortho_Water Cyclic Loss [M - H2O]+ m/z 206 M_Ion->Ortho_Water - H2O Phenyl_Ion Phenyl Cation [C6H5N-CH2]+ m/z 105 M_COOEt->Phenyl_Ion - NO2 (46 Da)

Caption: Divergent fragmentation logic. The m/z 207 peak is the "smoking gun" for ortho-isomer contamination.

Experimental Protocol: Impurity Profiling

This protocol is designed to be self-validating . If the diagnostic


 207 peak appears in the EI spectrum (or anomalous water loss in ESI), the batch is contaminated with the ortho-isomer.
Materials
  • Standard: Ethyl N-(3-nitrophenyl)glycinate (>98% purity).

  • Solvent: LC-MS grade Methanol/Water (50:50) + 0.1% Formic Acid.

Workflow Steps

Step 1: Sample Preparation

  • Dissolve 1 mg of sample in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute 1:100 with Mobile Phase A (0.1% Formic Acid in Water) for ESI.

  • Use neat stock for Direct Insertion Probe (DIP-EI) if available, or dilute in Ethyl Acetate for GC-MS.

Step 2: GC-MS Configuration (Recommended for Isomer Resolution)

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split 10:1.

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Why: GC physically separates the isomers before MS detection, providing double-validation (Retention Time + Fragmentation).

Step 3: LC-MS/MS Configuration (Alternative)

  • Column: C18 Reverse Phase (Ortho elutes after Meta due to internal H-bonding reducing polarity).

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • MRM Transitions (Quantitation):

    • Target (Meta):

      
       (Collision Energy: 20 eV).
      
    • Impurity (Ortho):

      
       (or 
      
      
      
      ).
Analytical Workflow Diagram

Workflow Sample Crude Sample Separation GC-MS (DB-5ms) or LC-MS (C18) Sample->Separation Ionization Ionization (EI vs ESI) Separation->Ionization Decision Peak at m/z 207? Ionization->Decision Result_Clean PASS: Pure Meta Isomer Decision->Result_Clean No (Standard Frag) Result_Dirty FAIL: Ortho Contamination Decision->Result_Dirty Yes (Ortho Effect)

Caption: Decision tree for batch release based on specific fragmentation markers.

References

  • NIST Mass Spectrometry Data Center. Nitroaniline and N-substituted Glycine Ester Fragmentation Data. National Institute of Standards and Technology.[1] [Link]

  • Gierczyk, B., et al. (2006). "Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry."[2] Rapid Communications in Mass Spectrometry, 20(3), 361-364.[2] (Demonstrates the Ortho-effect differentiation principles). [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem Compound Summary. "Glycine, N-(o-nitrophenyl)-, ethyl ester (CAS 5428-05-7)."[3] National Center for Biotechnology Information. (Used for isomeric comparison data). [Link]

Sources

FTIR analysis and functional group identification of N-(m-nitrophenyl)glycine ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Objective

Objective: This guide provides a technical framework for the spectroscopic identification of N-(3-nitrophenyl)glycine ethyl ester (also known as ethyl 3-nitroanilinoacetate). It focuses on differentiating the target compound from its primary precursor (m-nitroaniline ) and potential hydrolysis byproducts (N-(3-nitrophenyl)glycine free acid ) using Fourier Transform Infrared (FTIR) spectroscopy.

Significance: N-(m-nitrophenyl)glycine esters are critical intermediates in the synthesis of heterocyclic dyes and pharmaceutical scaffolds. Accurate FTIR analysis is the most rapid method to validate the N-alkylation of the aniline nitrogen while confirming the integrity of the ester moiety.

Experimental Methodology

To ensure reproducible data comparable to the values presented in this guide, the following protocol is recommended.

Sample Preparation
  • Solid State (Preferred): Potassium Bromide (KBr) Pellet.

    • Ratio: 1-2 mg sample to 100 mg spectroscopic grade KBr.

    • Compression: 8-10 tons for 2 minutes to ensure a transparent disc.

    • Reasoning: KBr pellets eliminate solvent interference in the carbonyl region (1700–1750 cm⁻¹) and allow clear resolution of the N-H stretching region.

  • Alternative (ATR): Diamond or ZnSe crystal.

    • Note: ATR typically results in slight peak shifts (1-3 cm⁻¹ lower) and relative intensity changes compared to transmission modes.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution).

  • Scans: Minimum 16 scans (32 recommended for signal-to-noise optimization).

  • Range: 4000 cm⁻¹ to 400 cm⁻¹.[1]

Functional Group Identification (The Core Analysis)

The identification logic relies on three distinct spectral zones: the High Frequency Region (N-H/C-H), the Functional Region (C=O/NO₂), and the Fingerprint Region (C-O/Ar-H).

Primary Diagnostic Bands

The following table summarizes the critical peaks required to confirm the structure of N-(m-nitrophenyl)glycine ethyl ester.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Amine (Sec.) N-H Stretch3350 – 3420 Medium, SharpCritical: Confirms mono-alkylation. (Precursor has 2 bands; Product has 1).
Ester C=O Stretch1730 – 1750 Strong, SharpCritical: Confirms presence of ester group (absent in precursor).
Nitro (Ar-NO₂) Asym.[1][2][3] Stretch1520 – 1540 StrongConfirms integrity of the nitro group.
Nitro (Ar-NO₂) Sym.[2][3][4] Stretch1340 – 1360 StrongPaired with asym. stretch for confirmation.
Ester C-O-C Stretch1180 – 1220 StrongConfirms ester linkage (distinguishes from ketone/aldehyde).
Aromatic C=C Ring Stretch1600 – 1620 MediumCharacteristic of the benzene ring.

Comparative Analysis: Product vs. Alternatives

This section details how to distinguish the target product from its starting material and potential impurities.

Comparison 1: Target Ester vs. Precursor (m-Nitroaniline)

The synthesis typically involves the alkylation of m-nitroaniline with ethyl chloroacetate. The reaction progress is monitored by the transformation of the amine and the appearance of the ester.

  • N-H Region Transformation:

    • Precursor (m-Nitroaniline): Shows two distinct bands (symmetric and asymmetric stretches) typical of a primary amine (~3480 cm⁻¹ and ~3390 cm⁻¹).

    • Target (Product): Shows only one sharp band (~3400 cm⁻¹) representing the secondary amine (N-H).

  • Carbonyl Appearance:

    • Precursor: Transparent in the 1700–1800 cm⁻¹ region.

    • Target: Dominant peak at ~1735 cm⁻¹ (Ester C=O).[4]

Comparison 2: Target Ester vs. Hydrolysis Product (Free Acid)

If the ester hydrolyzes (due to moisture or poor storage), it forms N-(m-nitrophenyl)glycine (carboxylic acid).

  • O-H Region:

    • Target (Ester): Clean baseline around 3000–2500 cm⁻¹ (except for C-H stretches).

    • Impurity (Acid): Very broad, "hairy" absorption from 3300–2500 cm⁻¹ (O-H stretch of carboxylic acid).[5]

  • Carbonyl Shift:

    • Target (Ester): ~1735–1750 cm⁻¹.[4]

    • Impurity (Acid): Shifts to lower frequency (~1700–1725 cm⁻¹) due to hydrogen bonding and resonance of the free acid.

Summary Data Table
Featurem-Nitroaniline (Precursor)N-(m-Nitrophenyl)glycine Ester (Target)N-(m-Nitrophenyl)glycine Acid (Impurity)
3500-3300 cm⁻¹ Doublet (Primary NH₂)Singlet (Secondary NH)Singlet (NH) + Broad OH overlap
3300-2500 cm⁻¹ BaselineC-H (Ar/Alk) onlyBroad O-H Trough (Acid)
1750-1700 cm⁻¹ Absent ~1735 cm⁻¹ (Ester) ~1710 cm⁻¹ (Acid)
1550-1300 cm⁻¹ NO₂ Bands PresentNO₂ Bands PresentNO₂ Bands Present

Visualizations

Synthesis & Spectral Evolution Pathway

This diagram illustrates the chemical transformation and the corresponding spectral shifts expected during the synthesis.

SynthesisFlow Precursor Precursor: m-Nitroaniline (Primary Amine) Product Target: N-(m-Nitrophenyl)glycine Ester (Secondary Amine + Ester) Precursor->Product Alkylation (Loss of 1 N-H band) (Appearance of C=O @ 1735) Reagent + Ethyl Chloroacetate Reagent->Product Impurity Impurity: Free Acid (Hydrolysis) Product->Impurity Hydrolysis (Shift C=O to 1710) (Broad O-H 3300-2500)

Caption: Spectral evolution from precursor to target ester, highlighting key FTIR checkpoints.

Functional Group Decision Tree

Use this logic flow to interpret your spectrum.

DecisionTree Start Start Analysis (Region: 1700-1800 cm⁻¹) CheckCO Is there a strong peak at ~1735-1750 cm⁻¹? Start->CheckCO NoCO No C=O Peak CheckCO->NoCO No YesCO Yes, Strong Peak CheckCO->YesCO Yes ResultPrecursor Identify: m-Nitroaniline (Starting Material) NoCO->ResultPrecursor CheckNH Check 3300-3500 cm⁻¹ How many bands? YesCO->CheckNH TwoBands Two Bands (3480 & 3390) CheckNH->TwoBands OneBand One Sharp Band (~3400) CheckNH->OneBand ResultMix Mixture/Incomplete Reaction TwoBands->ResultMix CheckOH Check 2500-3300 cm⁻¹ Broad Trough? OneBand->CheckOH YesOH Yes (Broad) CheckOH->YesOH NoOH No (Clean Baseline) CheckOH->NoOH ResultAcid Hydrolyzed Product (Carboxylic Acid) YesOH->ResultAcid ResultTarget CONFIRMED TARGET: N-(m-Nitrophenyl)glycine Ester NoOH->ResultTarget

Caption: Logic flowchart for validating the identity of N-(m-nitrophenyl)glycine ester using FTIR.

References

  • National Institute of Standards and Technology (NIST). Glycine, N-phenyl-, ethyl ester (FTIR Spectrum). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Glycine, N-(o-nitrophenyl)-, ethyl ester (SpectraBase Data). National Library of Medicine. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Esters and Amines). Available at: [Link][4][6][7][8][9][10]

  • University of Colorado. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

Comparing reactivity of m-nitrophenyl vs p-nitrophenyl glycine ethyl esters

[1][2]

Executive Summary: The Divergence of Isomers

In the development of peptidomimetics and N-aryl glycine derivatives, the choice between


-(3-nitrophenyl)glycine ethyl ester

-(4-nitrophenyl)glycine ethyl ester
121
  • Select the m-isomer when your synthetic pathway requires nucleophilic retention at the nitrogen atom (e.g., subsequent N-alkylation or cyclization).[1] The meta position preserves partial basicity.[2]

  • Select the p-isomer when prioritizing ester electrophilicity or when the nitrogen must act as a non-nucleophilic, protecting-group-like moiety.[1] The para position effectively "locks" the nitrogen lone pair through resonance delocalization.[1]

This guide provides the mechanistic grounding, comparative data, and validated protocols to distinguish these isomers experimentally.

Mechanistic Analysis: The Electronic "Tug-of-War"

The reactivity difference stems entirely from how the nitro group (

1
The Para-Nitrophenyl Effect (Resonance Dominance)

In the p-isomer, the nitro group and the amine nitrogen are conjugated.[1] The nitrogen lone pair is delocalized into the phenyl ring and onto the nitro group oxygens.[1]

  • Consequence 1: The nitrogen is exceptionally weak as a nucleophile (pKa of conjugate acid

    
    ).[2]
    
  • Consequence 2: The electron density is pulled strongly away from the

    
    -carbon, making the ester carbonyl more electrophilic  and susceptible to hydrolysis.[1]
    
The Meta-Nitrophenyl Effect (Inductive Dominance)

In the m-isomer, resonance structures cannot delocalize the nitrogen lone pair onto the nitro group.[1] The withdrawal is purely inductive (

12
  • Consequence 1: The nitrogen retains significant nucleophilic character compared to the p-isomer (pKa of conjugate acid

    
    ).[1]
    
  • Consequence 2: The ester carbonyl is less activated than in the p-isomer, resulting in slower hydrolysis rates .[1]

Visualizing the Electronic Pathways

The following diagram illustrates the divergent electronic pathways that dictate the reactivity of these two isomers.

ReactivityPathwaysStartGlycine Ethyl Ester DerivativeParap-Nitrophenyl Isomer(4-position)Start->ParaMetam-Nitrophenyl Isomer(3-position)Start->MetaResonanceMechanism: Resonance (-R)+ Induction (-I)Para->ResonanceInductionMechanism: Induction (-I) Only(No Resonance)Meta->InductionNLonePair_PN-Lone Pair: Highly Delocalized(Unavailable)Resonance->NLonePair_PNLonePair_MN-Lone Pair: Localized(Available)Induction->NLonePair_MReactivity_POutcome:1. High Ester Electrophilicity2. Inert NitrogenNLonePair_P->Reactivity_PReactivity_MOutcome:1. Moderate Ester Electrophilicity2. Reactive NitrogenNLonePair_M->Reactivity_M

Figure 1: Mechanistic divergence showing how substituent positioning dictates electronic availability and subsequent reactivity.

Comparative Performance Data

The following data aggregates Hammett substituent constants and kinetic trends to predict performance in standard synthesis workflows.

Table 1: Physicochemical & Reactivity Profile[1][2][3]
Featurem-Nitrophenyl Glycine Ethyl Esterp-Nitrophenyl Glycine Ethyl EsterImplications
Hammett Constant (

)
0.710.78p-isomer is more electron-withdrawing.[1][2]
Nitrogen Basicity (pKa) ~2.45 (refers to aniline analog)~1.00 (refers to aniline analog)m-isomer is

25x more basic.[1][2]
Alkaline Hydrolysis Rate Moderate (

)
Fast (

)
p-ester cleaves faster in base [1].[1][2]
N-Alkylation Potential ViablePoor / Requires forcing conditionsm-isomer preferred for N-functionalization.[1][2]
UV-Vis

~230-240 nm (Yellow/Orange)~380 nm (Intense Yellow)p-isomer has a distinct charge-transfer band.[1][2]
Critical Distinction: "Active Esters" vs. "N-Aryl Esters"

Researchers often confuse these two classes.[1][2]

  • This Guide:

    
     (N-linked).[1][2] The nitro group affects the Nitrogen.[1][3]
    
  • Active Esters:

    
     (O-linked).[1][2] Here, the p-nitrophenyl group is a leaving group.[1][4]
    
  • Rule of Thumb: If the nitro group is on the amine side, it modulates nucleophilicity.[1] If it is on the ester oxygen side, it modulates acylating power.[1]

Experimental Protocol: Kinetic Hydrolysis Validation

To empirically verify the reactivity difference in your specific solvent system (e.g., for drug stability studies), use the following self-validating protocol. This method avoids artifacts from the strong UV absorption of the nitroaniline moiety by using HPLC.[1]

Method: Comparative Alkaline Hydrolysis

Objective: Determine the pseudo-first-order rate constant (

Reagents
  • Buffer: 0.1 M Phosphate buffer (pH 8.0) + 10% Acetonitrile (to ensure solubility).

  • Base Stock: 1.0 M NaOH.[1][2]

  • Quench Solution: 1.0 M HCl or 5% Trifluoroacetic acid (TFA).[1][2]

  • Internal Standard: Benzonitrile (inert to rapid alkaline hydrolysis).[1][2]

Workflow Diagram

ProtocolWorkflowStep11. PreparationDissolve ester (1 mM)+ Internal StdStep22. InitiationAdd NaOH (Excess)t=0Step1->Step2Step33. SamplingAliquot at 0, 5, 10,20, 40, 60 minStep2->Step3Step44. QuenchingAdd into excess TFA(Stops reaction)Step3->Step4Step55. HPLC AnalysisMeasure Area(Ester) / Area(Std)Step4->Step5

Figure 2: Step-by-step kinetic workflow for determining hydrolysis rates.

Step-by-Step Procedure
  • Stock Preparation: Prepare 10 mM stock solutions of both the m-isomer and p-isomer in Acetonitrile.

  • Reaction Mix: In a glass vial, combine:

    • 800 µL Buffer (pH 8.0)

    • 100 µL Internal Standard solution[1][2]

    • 100 µL Ester Stock (Final conc: 1 mM)[1][2]

  • Initiation: Add 10 µL of 1.0 M NaOH. Vortex immediately. Start timer.

  • Sampling: At defined intervals (e.g., 1, 5, 10, 20, 30 min), remove 50 µL of the reaction mixture.

  • Quench: Immediately dispense the 50 µL sample into a vial containing 200 µL of Quench Solution (1% TFA in Water/MeCN).

  • Analysis: Inject 10 µL onto a C18 HPLC column.

    • Gradient: 5-95% MeCN in Water (+0.1% TFA) over 10 mins.[1][2]

    • Detection: 254 nm (or 380 nm for p-isomer specificity).[1][2]

Data Processing
  • Calculate the Ratio (

    
    ) = Peak Area (Ester) / Peak Area (Internal Std).[1][2]
    
  • Plot

    
     vs. Time (
    
    
    ).[1][2]
  • The slope of the line is

    
    .[1][2]
    
  • Expectation: The slope for the p-isomer should be steeper (more negative) than the m-isomer, confirming faster hydrolysis [2].[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-Linear Kinetics Product InhibitionEnsure [NaOH] is at least 10x the ester concentration (Pseudo-first-order conditions).
Precipitation Low SolubilityIncrease Acetonitrile content to 20-30%.[1][2] Note: This will slow the overall rate but preserve relative order.
No Reaction (m-isomer) Low ElectrophilicityThe m-isomer is stable at pH 8.[1][2] Increase pH to 10 or 11 to observe degradation within a reasonable timeframe.[1][2]
Rapid Color Change DeprotonationThe p-isomer N-H is acidic.[1][2] At high pH, it may deprotonate to form a deeply colored anion.[1][2] This is not hydrolysis.[1][2] Rely on HPLC, not color.

References

  • Hammett, L. P. (1937).[1][2] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[1][2] Link[1][2]

  • Jencks, W. P., & Carriuolo, J. (1960).[1][2] Reactivity of Nucleophilic Reagents toward Esters.[1][2][5] Journal of the American Chemical Society, 82(7), 1778–1786.[1][2] Link[1][2]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]

  • PubChem. (n.d.).[1][2] Glycine, N-(o-nitrophenyl)-, ethyl ester (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

TLC Visualization Techniques for Ethyl (3-nitrophenyl)aminoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl (3-nitrophenyl)aminoacetate (CAS: 55408-07-4 / Derivatives) presents a unique visualization challenge in Thin Layer Chromatography (TLC).[1] As a secondary aromatic amine with a strong electron-withdrawing nitro group, it defies standard "amine" detection logic.[1]

While generic stains like Iodine may work, they lack specificity.[1] Standard Ninhydrin protocols—optimized for primary aliphatic amines—often yield poor sensitivity or atypical color shifts (yellow/orange) due to the non-nucleophilic nature of the aniline nitrogen.

This guide evaluates four distinct visualization strategies, prioritizing the Reductive Diazo-Coupling method as the gold standard for specificity, while establishing UV 254 nm as the most efficient routine workflow.

Compound Analysis for Visualization[1][2][3][4][5]
  • Chromophores: Nitro group (

    
    ), Aromatic ring (
    
    
    
    ), Ester carbonyl (
    
    
    ).[1]
  • Physicochemical Behavior: The nitro group strongly quenches fluorescence. The secondary amine is deactivated, reducing reactivity with electrophilic stains like Ninhydrin.[1]

  • Visual Appearance: Likely presents as a pale yellow spot in visible light due to the nitroaniline core.

Comparative Analysis of Visualization Techniques

The following table synthesizes experimental expectations based on the compound's functional group chemistry.

TechniqueSensitivitySelectivityDestructive?Mechanism of ActionVerdict
UV Light (254 nm) HighModerateNoFluorescence QuenchingStandard Daily Use
Iodine Vapor ModerateLowReversiblePhysisorption / Charge TransferQuick & Dirty
Ninhydrin Low-ModModerateYesIminium Salt FormationNot Recommended (Atypical color)
SnCl₂ Reduction + Diazo Very High Very High YesReduction

Diazotization

Azo Dye
Gold Standard for ID
Deep Dive: Why Standard Stains Fail
  • The Ninhydrin Pitfall: Ninhydrin relies on a nucleophilic attack by the amine nitrogen. In Ethyl (3-nitrophenyl)aminoacetate, the lone pair on the nitrogen is delocalized into the

    
    -system of the nitrophenyl ring.[1] This makes the amine a poor nucleophile. While primary amines turn "Ruhemann’s Purple," this compound will likely produce a faint yellow/orange  spot or require vigorous heating, making it an unreliable negative control.[1]
    
  • The UV Advantage: The nitro group is a powerful UV absorber. On

    
     silica plates, this compound will appear as a distinct dark spot against a brilliant green fluorescent background.[1]
    

Detailed Experimental Protocols

Protocol A: The Gold Standard (Reductive Diazo-Coupling)

Best for: Final confirmation of the nitro-aromatic moiety.

Principle: The nitro group is chemically reduced to a primary amine in situ on the TLC plate. This new amine is then diazotized and coupled to a naphthol derivative to form a brightly colored azo dye (Bratton-Marshall reaction).[1]

Reagents:

  • Reductant: 5% Stannous Chloride (

    
    ) in 2M HCl.
    
  • Diazotizer: 1% Sodium Nitrite (

    
    ) in water (Freshly prepared).
    
  • Coupler: 1%

    
    -Naphthol in 2M NaOH.
    

Workflow:

  • Elute: Run the TLC plate in your mobile phase (e.g., Hexane:Ethyl Acetate).[1] Dry completely.[1][2]

  • Reduce: Spray the plate with the

    
     solution .
    
  • Heat: Bake at 100°C for 5–10 minutes. Critical Step: The nitro group converts to an amine.[2]

  • Cool: Allow plate to return to room temperature.

  • Diazotize: Spray lightly with

    
     .[1][2] Wait 1–2 minutes.
    
  • Couple: Spray with

    
    -Naphthol .[1][2]
    
  • Result: The spot turns vivid orange-red .

Protocol B: Routine UV Visualization

Best for: High-throughput fraction analysis.[1]

Equipment: UV Lamp (Short-wave 254 nm).[1][3] Plate Type: Silica Gel 60


 (Aluminum or Glass backed).[1]

Workflow:

  • Elute and dry the plate to remove solvent (solvent remains can appear as dark bands).[1]

  • Place under 254 nm light.

  • Observation: The compound appears as a dark purple/black spot (fluorescence quenching).[1]

  • Marking: Circle the spot immediately with a pencil (soft lead, HB or B) as the image disappears when the light is off.[1]

Visualization Logic & Mechanism

The following diagrams illustrate the decision-making process and the chemical mechanism of the specific stain.

Figure 1: Visualization Selection Workflow

TLC_Workflow start Start: Developed TLC Plate check_vis 1. Visual Inspection (Visible Light) start->check_vis is_yellow Yellow Spot? check_vis->is_yellow uv_check 2. UV 254 nm is_yellow->uv_check No/Faint is_yellow->uv_check Yes (Note Rf) quenching Dark Spot Observed? uv_check->quenching specific 3. Specific Confirmation (Destructive) quenching->specific Yes result_fail No Detection (Check Concentration) quenching->result_fail No method_ninhydrin Ninhydrin (Not Recommended) specific->method_ninhydrin Amine Screen method_diazo SnCl2 Reduction + Diazo Coupling specific->method_diazo Nitro Screen result_success Positive ID (Red/Orange Azo Dye) method_diazo->result_success

Caption: Decision tree for selecting the optimal visualization method based on sensitivity and specificity requirements.

Figure 2: Mechanism of the Reductive Diazo Stain

Reaction_Mechanism step1 Nitro Compound (R-NO2) step2 Primary Amine (R-NH2) step1->step2 step3 Diazonium Salt (R-N2+) step2->step3 step4 Azo Dye (Orange/Red) step3->step4 reagent1 SnCl2 / HCl (Reduction) reagent1->step1 reagent2 NaNO2 / HCl (Diazotization) reagent2->step2 reagent3 B-Naphthol (Coupling) reagent3->step3

Caption: Chemical pathway for the specific detection of the nitro group via reduction and azo coupling.

References

  • Chemistry LibreTexts. (2022).[1] 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Reach Devices. TLC Stains: Recipes and Protocols. Retrieved from [Link]

Sources

Technical Assessment: Elemental Analysis Methodologies for Nitro-Aromatic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Glycine N-(m-nitrophenyl) ethyl ester (Ethyl N-(3-nitrophenyl)glycinate)

Executive Summary

Glycine N-(m-nitrophenyl) ethyl ester (


) is a critical organic intermediate, often utilized in the synthesis of heterocyclic dyes and pharmaceutical precursors. Its structural duality—containing both an oxidizable ester chain and a reducible nitro-aromatic ring—presents unique challenges for purity verification.

This guide evaluates the "Gold Standard" for validating this compound: Automated Flash Combustion (CHN Analysis) , while comparing it against modern orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) . For researchers, the "Standard" is defined not just by the method, but by the rigorous acceptance criteria of


 absolute deviation  from theoretical values, a benchmark mandated by major journals (ACS, RSC) and regulatory bodies.

Physicochemical Profile & Theoretical Standards

Before initiating analysis, the theoretical composition must be established as the baseline for accuracy.

Compound: Glycine N-(m-nitrophenyl) ethyl ester Formula:


Molecular Weight:  224.21  g/mol [1]
Table 1: Theoretical Elemental Composition (The "Target")
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Acceptance Range (

)
Carbon (C) 1012.011120.1153.57% 53.17% – 53.97%
Hydrogen (H) 121.00812.0965.39% 4.99% – 5.79%
Nitrogen (N) 214.00728.01412.49% 12.09% – 12.89%
Oxygen (O) 415.99963.99628.54% Typically calculated by difference

Technical Note: The presence of the nitro group (


) significantly increases the nitrogen mass fraction (12.49%) compared to simple glycine esters. This high N-content makes the efficiency of the reduction column in the analyzer critical.

Comparative Analysis: Combustion (CHN) vs. HRMS

While HRMS is superior for molecular identification, Combustion Analysis remains the only method that validates bulk purity .

Table 2: Method Performance Comparison
FeatureMethod A: Automated Flash Combustion (CHN) Method B: High-Resolution Mass Spec (HRMS) Method C: Classical Wet Chemistry (Kjeldahl)
Primary Utility Bulk Purity Verification Molecular Formula ConfirmationTotal Nitrogen Quantification
Detection Principle Thermal oxidation (

) followed by GC separation.
Ionization and mass-to-charge (

) ratio measurement.
Acid digestion (

) to ammonium sulfate.
Suitability for Nitro Groups High , provided Cu-reduction is efficient.High , detects molecular ion

.
Low/Complex . Requires pre-reduction of

linkages (ASTM E258 limitation).
Solvent/Moisture Detection Excellent . Trapped solvents skew %C/%H results immediately.Poor . Impurities/solvents are often invisible or suppressed.N/A
Sample Requirement 1–3 mg (Destructive)<0.1 mg (Destructive)>100 mg (Destructive)
Turnaround Fast (5–10 mins/run)Fast (10 mins)Slow (Hours)

The Standard Protocol: Automated Flash Combustion

Objective: To determine %C, %H, and %N with precision


.
The Mechanism (Why it works for Nitro-Aromatics)

Nitro groups are refractory; they tend to form nitrogen oxides (


) rather than 

during combustion. The analyzer must pass the combustion gases over reduced copper to convert all

to

.

Reaction Pathway:




Workflow Visualization

The following diagram illustrates the critical decision points and chemical pathway for analyzing this specific compound.

CHN_Analysis_Workflow cluster_trouble Troubleshooting Nitro Groups Start Sample: Glycine N-(m-nitrophenyl) ethyl ester Weighing Micro-Weighing (1.5 - 2.5 mg) Crucial: Eliminate Static Start->Weighing Dry 24h @ 40°C Combustion Flash Combustion (950°C) + Oxygen Boost Weighing->Combustion Tin Capsule Reduction Reduction Reactor (600°C) Copper Wire: Converts NOx -> N2 Combustion->Reduction Gas Stream (CO2, H2O, NOx) Separation GC Separation (N2, CO2, H2O) Reduction->Separation Gas Stream (CO2, H2O, N2) Detection TCD Detection Separation->Detection Result Compare vs Theoretical (C: 53.57%, N: 12.49%) Detection->Result Check1 High N% Error? Check Copper Reducer Result->Check1 If Fail Check2 Low C% Error? Check Sample Volatility Result->Check2

Caption: Analytical workflow for nitro-aromatic esters, highlighting the critical NOx reduction step required for accurate Nitrogen quantification.

Step-by-Step Experimental Protocol

Reagents & Standards:

  • Calibration Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%). Why? It is stable, non-hygroscopic, and has a N-content comparable to the analyte.

  • Combustion Aid: Tungsten Trioxide (

    
    )  powder. Why? Prevents the formation of "coke" (unburned carbon) from the aromatic ring.
    

Procedure:

  • Sample Preparation: Dry the Glycine N-(m-nitrophenyl) ethyl ester in a vacuum desiccator over

    
     for 24 hours. Causality: Esters can hydrolyze or trap moisture; water (
    
    
    
    ) will artificially inflate %H and dilute %C and %N.
  • Blank Run: Run 3 empty tin capsules to establish the atmospheric Nitrogen blank.

  • Calibration: Run Acetanilide (K-factor calibration) until precision is

    
    .
    
  • Weighing: Accurately weigh 1.500–2.500 mg of the sample into a tin capsule using a microbalance (readability

    
     mg).
    
    • Critical Step: Fold the capsule tightly to exclude air (which contains

      
      ).
      
  • Analysis: Inject into the combustion tube (Temperature:

    
    ).
    
    • Oxygen Dosing: Ensure an oxygen injection time of at least 5 seconds to guarantee complete oxidation of the aromatic ring.

  • Validation: Run the sample in duplicate. Results must agree within

    
    .
    

Data Interpretation & Troubleshooting

Acceptance Criteria (The "Pass/Fail")

According to ACS and RSC journal guidelines, the found value must be within 0.4% absolute of the theoretical value [1, 2].[2][3]

ScenarioResult (Example)InterpretationAction
Pass C: 53.40%, H: 5.45%, N: 12.30%All within

.
Publish. Purity >99%.
Fail (Solvent) C: 51.20%, H: 6.10%, N: 11.50%Low C/N, High H.Indicates trapped solvent (Ethanol/Water). Dry sample longer.
Fail (Incomplete) C: 52.00%, N: 11.00%Low C and N.Incomplete combustion. Add

or increase

dose.
Fail (Nitro Error) N: 13.50% (High)High N.Incomplete reduction of

. Replace Copper reduction tube.
Specific Challenges with Nitro-Aromatics
  • The "Nitro" Spike: Nitro groups can decompose explosively in the combustion tube, causing gas surges that overwhelm the detector.

    • Solution: Use a "controlled burn" method or dilute the sample with inert material (

      
      ) if surges are observed.
      
  • The "Ester" Volatility: Ethyl esters can be slightly volatile.

    • Solution: Do not leave weighed samples on the autosampler tray for extended periods. Analyze immediately after weighing.

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (2022).[4][5] Specifies the

    
     tolerance for elemental analysis.
    
  • Royal Society of Chemistry (RSC). Standard Guidelines for Characterisation of Organic Compounds. (2021).[1][6][7] Confirms the necessity of bulk purity data.

  • ASTM International.ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials (Withdrawn). (Historical Reference).

  • PubChem.Glycine, N-(m-nitrophenyl)-, ethyl ester (Compound Summary).

  • Barwise, L., et al.An International Study Evaluating Elemental Analysis. ACS Central Science, 2022.

Sources

Spectroscopic differences between ethyl and methyl N-(m-nitrophenyl)glycinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nitrogenous heterocycles—specifically quinoxaline derivatives used in oncology and antimicrobial research—N-(m-nitrophenyl)glycinates serve as critical synthetic intermediates. The choice between the Methyl and Ethyl ester variants is often dictated by solubility profiles, hydrolysis rates, or availability of starting materials (methanol vs. ethanol).

While their reactivity profiles are similar, distinguishing them rapidly during process optimization is vital to prevent transesterification byproducts (e.g., accidental conversion of ethyl ester to methyl ester during methanolic workups).

This guide provides a definitive spectroscopic analysis to distinguish Methyl N-(m-nitrophenyl)glycinate (1) from Ethyl N-(m-nitrophenyl)glycinate (2) , focusing on 1H NMR , 13C NMR , and IR spectroscopy .

Structural & Physical Overview

Both compounds share a core N-aryl glycine skeleton. The differentiation lies exclusively in the alkoxy moiety of the ester.

FeatureMethyl Ester (1)Ethyl Ester (2)
Formula


MW 210.21 g/mol 224.21 g/mol
Key Difference Methoxy group (

)
Ethoxy group (

)
Physical State Yellow/Orange SolidYellow/Orange Solid
Mp (Approx) 98–100 °C102–104 °C

Spectroscopic Differentiation Strategy

The following decision tree illustrates the logical flow for identifying these compounds using standard analytical techniques.

SpectralLogic Start Unknown Sample N-(m-nitrophenyl)glycinate NMR 1H NMR Analysis (CDCl3 or DMSO-d6) Start->NMR CheckRegion Analyze Alkoxy Region (3.5 - 4.5 ppm) NMR->CheckRegion Singlet Sharp Singlet (3H) ~3.7 - 3.8 ppm CheckRegion->Singlet Pattern A Quartet Quartet (2H) ~4.2 ppm + Triplet (3H) ~1.2 ppm CheckRegion->Quartet Pattern B ResultM CONFIRMED: Methyl Ester Singlet->ResultM ResultE CONFIRMED: Ethyl Ester Quartet->ResultE

Figure 1: Spectroscopic decision tree for rapid identification of ester derivatives.

Detailed Spectroscopic Analysis

A. 1H NMR Spectroscopy (The Gold Standard)

The proton NMR provides the most distinct evidence. The aromatic region remains virtually identical for both derivatives due to the distance of the ester group from the aromatic ring. The aliphatic region contains the diagnostic signals.[1]

Solvent:


 (Chloroform-d) or 

. Note: In

, the amine

proton often appears as a triplet due to coupling with the adjacent methylene

, whereas in

, it typically appears as a broad singlet.
Comparative Data Table (1H NMR)
Proton AssignmentMethyl Ester (

ppm)
Ethyl Ester (

ppm)
Multiplicity & Coupling
Alkoxy

3.78 1.29 Methyl: Singlet (3H)Ethyl: Triplet (

Hz, 3H)
Alkoxy

Absent4.25 Ethyl: Quartet (

Hz, 2H)
Glycine

3.953.92Doublet (

Hz) or Broad Singlet
Amine

4.5 - 5.04.5 - 5.0Broad (solvent dependent)
Ar-H (H2) 7.507.49Singlet-like (narrow triplet)
Ar-H (H4) 7.587.56Doublet of doublets
Ar-H (H5) 7.307.28Triplet (pseudo-t)
Ar-H (H6) 6.956.94Doublet of doublets

Expert Insight: The "Methyl" signal is a sharp singlet at ~3.78 ppm. The "Ethyl" signal is a classic quartet-triplet system. If you observe a small singlet at 3.78 ppm in your Ethyl ester sample, transesterification has occurred (likely due to methanol usage in cleaning or recrystallization).

B. 13C NMR Spectroscopy

Carbon NMR confirms the number of unique carbon environments.

Carbon EnvironmentMethyl Ester (

ppm)
Ethyl Ester (

ppm)
Carbonyl (C=O) 170.5170.1
Alkoxy

Absent61.5
Alkoxy

52.4 14.2
Glycine

45.846.0
Aromatic C-N 148.2148.2
Aromatic C-NO2 149.5149.5
C. Infrared Spectroscopy (FT-IR)

IR is less diagnostic for distinguishing the alkyl chain but confirms the functional groups.

  • N-H Stretch: 3350–3400

    
     (Medium, sharp)
    
  • C=O Stretch (Ester): 1730–1745

    
     (Strong)
    
    • Nuance: Methyl esters often absorb at slightly higher wavenumbers (~1740-1745) compared to ethyl esters (~1730-1735), but this overlap makes it unreliable for definitive ID without a reference standard.

  • NO2 Asymmetric: 1530

    
    
    
  • NO2 Symmetric: 1350

    
    
    

Experimental Protocols

Protocol A: Synthesis of Standards

To generate these compounds for reference, use the nucleophilic substitution of m-nitroaniline with the corresponding haloacetate.

Synthesis Reagents m-Nitroaniline + Ethyl/Methyl Bromoacetate Base Base: NaOAc or Et3N Solvent: EtOH or MeOH Reagents->Base Reflux Reflux (4-6 Hours) Base->Reflux Workup Precipitation in H2O Recrystallization Reflux->Workup Product Pure Ester (Yellow Solid) Workup->Product

Figure 2: General synthesis workflow for N-aryl glycinates.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve m-nitroaniline (10 mmol) and Sodium Acetate (15 mmol) in the corresponding alcohol (Methanol for Methyl ester; Ethanol for Ethyl ester). Crucial: Do not cross-contaminate solvents.

  • Addition: Add Methyl Bromoacetate or Ethyl Bromoacetate (11 mmol) dropwise.

  • Reaction: Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the hot reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

  • Purification: Filter and recrystallize from the corresponding alcohol to ensure spectral purity.

Protocol B: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvent: Add 0.6 mL of

    
     (or 
    
    
    
    if solubility is poor).
  • Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans minimum).

Scientific Integrity & Troubleshooting

The "Transesterification Trap"

A common error in drug development labs is analyzing the Ethyl ester using Methanol as a solvent for LC-MS or during recrystallization.

  • Mechanism: Methanol acts as a nucleophile under slightly acidic or basic conditions (often present from unwashed silica gel), converting the Ethyl ester to the Methyl ester.

  • Observation: The NMR will show a "mixed" ester system (both Quartet at 4.2 ppm and Singlet at 3.7 ppm).

  • Prevention: Always recrystallize the Ethyl ester from Ethanol or an inert solvent like Toluene/Hexane.

Mass Spectrometry Verification

If NMR is ambiguous due to overlapping impurities:

  • Methyl Ester: Look for parent ion

    
    .
    
  • Ethyl Ester: Look for parent ion

    
    .
    
  • The 14 Da difference is diagnostic.

References

  • Preparation of Amino Acid Methyl Esters: Li, J., Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[2] Molecules, 13(5), 1111-1119. [Link]

  • General Synthesis of N-Aryl Glycinates: Rehman, A., et al. (2020). Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-Glycinate Amide Derivatives. Semantic Scholar. [Link]

  • Spectroscopic Data for Ethyl Glycinate Derivatives: PubChem Compound Summary for CID 19172, Glycine, N-(m-nitrophenyl)-, ethyl ester. [Link]

  • NMR Chemical Shift Tables (Esters): Chemistry LibreTexts. (2020). NMR Chemical Shift Values Table. [Link]

Sources

Safety Operating Guide

GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Glycine, N-(m-nitrophenyl)-, Ethyl Ester

Part 1: Executive Summary & Chemical Identification

Immediate Directive: This compound is a nitro-aromatic derivative. It must never be disposed of via municipal sewage or standard trash. The presence of the nitro group (


) attached to an aromatic ring mandates high-temperature incineration with specific emission controls for nitrogen oxides (

).
Parameter Data
Chemical Name Glycine, N-(3-nitrophenyl)-, ethyl ester
Synonyms Ethyl N-(3-nitrophenyl)glycinate; Ethyl (3-nitroanilino)acetate
CAS Number 2935-59-3 (Verify specific isomer; m-isomer is rare, p-isomer is 3589-59-1)
Molecular Formula

Hazard Class Toxic (6.1) , Irritant
Waste Stream Organic, Non-Halogenated, Toxic
RCRA Code (US) Not P- or U-listed by name; characterize as D001 (Ignitable) or D003 (Reactive) depending on formulation purity.[1][2]

Part 2: Hazard Profiling & Disposal Logic

As scientists, we must understand the mechanism of hazard to select the correct disposal route. This protocol is built on the chemical stability of the three functional groups present:

  • The Nitro Group (

    
    ): 
    
    • Risk:[3][4] Thermal instability and toxicity. Nitro compounds can facilitate rapid oxidation. Upon uncontrolled combustion, they release toxic nitrogen oxides (

      
      ).
      
    • Disposal Implication: Open burning is prohibited.[2][4][5] Disposal must occur in a facility equipped with secondary combustion chambers and scrubbers.

  • The Secondary Amine (Aniline Derivative):

    • Risk:[3][4] Nitroanilines are known methemoglobinemia inducers and can be absorbed through the skin.

    • Disposal Implication: Zero-contact handling is required. Waste containers must be chemically resistant to permeation (Nitrile/Neoprene gloves recommended).

  • The Ethyl Ester (

    
    ): 
    
    • Risk:[3][4] Susceptible to hydrolysis.

    • Disposal Implication:Segregation Hazard. Do not mix this waste with strong bases (e.g., Sodium Hydroxide). Basic conditions will hydrolyze the ester, potentially generating heat and releasing the free acid or altering the solubility profile of the toxic nitroaniline core [1].

Part 3: Operational Disposal Procedure

This workflow is designed to be a self-validating system. If a step cannot be completed safely, the process halts.

Step 1: Waste Segregation (The Critical Control Point)
  • Do Not Mix With: Oxidizers (Peroxides, Nitrates), Strong Bases, or Reducing Agents.

  • Compatible Stream: Organic Solvents (Non-Halogenated).

    • Note: While the compound contains nitrogen, it is generally accepted in non-halogenated organic streams unless the facility specifically separates high-nitrogen content waste.

Step 2: Pre-Disposal Stabilization

If the material is in solution:

  • Ensure the solvent pH is neutral (pH 6-8).

  • If the material is a solid precipitate, do not dissolve it unnecessarily; solid waste is often cheaper and safer to transport.

Step 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is acidic.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic / Combustible"

    • Chemical Composition: "Ethyl N-(3-nitrophenyl)glycinate" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.

Step 4: Spill Contingency (Immediate Action)
  • Solid Spill: Do not dry sweep (dust generation). Cover with damp sand or vermiculite, then scoop into a disposal jar.

  • Liquid Spill: Absorb with inert pads. Do not use sawdust (combustible nitrate/organic mix risk).

Part 4: Visualizing the Workflow

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Identify Waste: Ethyl N-(3-nitrophenyl)glycinate Segregation CRITICAL: Segregate from Strong Bases & Oxidizers Start->Segregation StateCheck Physical State? Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Package in HDPE Wide-Mouth Jar (Anti-Static Liner) Solid->PackSolid PackLiquid Verify pH (6-8) Package in Amber Glass/HDPE Liquid->PackLiquid Segregation->StateCheck Label Label: 'Toxic - Organic Non-Halogenated' PackSolid->Label PackLiquid->Label Disposal Transfer to EHS/Waste Contractor Method: Incineration w/ Scrubber Label->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of nitro-aromatic ester waste.

Part 5: Regulatory & Transport Information

When handing this material off to your waste contractor, ensure the manifest reflects the following classifications.

US DOT (Department of Transportation):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (Ethyl N-(3-nitrophenyl)glycinate)

  • UN Number: UN 2811 (Likely assignment for toxic organic solids) [2].

  • Hazard Class: 6.1

  • Packing Group: III (assuming lower toxicity than pure nitroaniline; if unsure, default to II).

European Waste Catalogue (EWC):

  • Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19172, Glycine, N-(3-nitrophenyl)-, ethyl ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA Waste Classification Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling N-(3-Nitrophenyl)glycine ethyl ester (CAS: 3589-58-0).

CAS Number: 3589-58-0 Chemical Family: Nitroaniline Derivative / Amino Acid Ester Physical State: Solid (Crystalline Powder) Primary Hazard Class: Acute Toxicity (Oral), Skin/Eye Irritant

Part 1: Executive Safety Summary

Core Directive: Treat this compound as a Toxic Solid with high skin absorption potential. As a Senior Application Scientist, I prioritize the "Barrier-First" approach. Nitro-substituted aniline derivatives are notorious for inducing methemoglobinemia (interference with oxygen transport in blood) if absorbed through the skin or inhaled as dust. Standard "lab safety" is insufficient; you must employ targeted containment.

Immediate Action Required:

  • No Open Bench Handling: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.

  • Double-Glove Protocol: Mandatory for all procedures involving the neat solid or concentrated solutions (>10 mM).

  • Dust Control: The primary vector for exposure is airborne particulate during weighing.

Part 2: Comprehensive PPE Matrix

This matrix is designed to exceed minimum regulatory requirements, providing a self-validating safety margin for research environments.

Protection Zone Standard Requirement Advanced Specification (Senior Scientist Recommendation) Rationale (Causality)
Respiratory N95 RespiratorFume Hood (Primary) + N95 (Secondary) if outside hood.Dust Hazard: Fine particulates can bypass nasal hairs. Direct inhalation allows rapid systemic entry via alveolar absorption.
Ocular Safety GlassesChemical Splash Goggles (Indirect Vent)Particulate Risk: Safety glasses allow dust entry from the sides. Goggles seal the orbital area against airborne powder.
Dermal (Hands) Nitrile GlovesDouble Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer glove every 30 mins.Permeation: Nitro-aromatics can permeate thin nitrile. The second layer acts as a breakthrough indicator and backup barrier.
Dermal (Body) Lab CoatTyvek® Sleeve Covers + Cotton Lab Coat (Buttoned to neck).Wrist Gap: The wrist area between glove and coat is the most common exposure point during reaching motions.

Part 3: Operational Protocols & Safe Handling

Workflow Visualization: The "Zero-Exposure" Loop

The following diagram outlines the decision logic for handling this compound, emphasizing containment status.

SafeHandling cluster_safety Continuous Safety Check Start Start: Handling Request CheckState Check Physical State (Solid vs. Solution) Start->CheckState Weighing Solid Weighing: Must use Analytical Balance INSIDE Fume Hood CheckState->Weighing If Solid Transfer Transfer/Pipetting: Use Aerosol-Barrier Tips CheckState->Transfer If Solution Dissolution Solubilization: Add Solvent to Solid (Prevent Splash) Weighing->Dissolution Post-Weigh PPE_Check Verify Double Gloves & Sash Height Weighing->PPE_Check Dissolution->Transfer Dissolution->PPE_Check Waste Disposal: Segregated Organic Waste Transfer->Waste End of Exp

Caption: Operational logic flow ensuring containment at every phase of the experimental lifecycle.

Step-by-Step Methodology
Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust.

  • Pre-Operational Check:

    • Verify Fume Hood airflow (>100 fpm).

    • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.

    • Critical Step: Place a disposable weighing boat and a secondary containment tray (spill tray) inside the hood.

  • Weighing:

    • Open the chemical container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Transfer solid gently to the weigh boat. Do not dump ; tap the spatula gently to release powder.

    • Self-Validating Step: If you see dust floating in the light beam of the hood, your transfer technique is too aggressive. Pause and let dust settle.

  • Solubilization:

    • Add the solvent (e.g., DMSO, Ethanol) directly to the weigh boat if possible, or transfer the solid to a pre-weighed vial before adding solvent.

    • Why? Adding liquid to the solid prevents "puffing" of dry powder that occurs when dumping solid into liquid.

  • Decontamination:

    • Wipe the exterior of the stock vial with a Kimwipe soaked in ethanol before removing it from the hood.

    • Dispose of the Kimwipe as solid hazardous waste.

Protocol B: Spill Response (Solid)

Scenario: < 1g spill inside the fume hood.

  • Isolate: Alert nearby personnel. Do not turn off the fume hood.

  • Cover: Gently cover the spill with a paper towel dampened with water or ethanol.

    • Mechanism:[1] The moisture prevents dust generation during cleanup.

  • Collect: Scoop up the damp powder/towel mixture using a stiff card or dustpan.

  • Clean: Wipe the surface 3 times with ethanol.

  • Disposal: Place all cleanup materials into a sealable bag, label as "Toxic Debris," and dispose of in Hazardous Waste.

Part 4: Scientific Integrity & Toxicology

Hazard Analysis
  • Acute Toxicity (Oral): Analogous nitro-aniline compounds (e.g., m-nitroaniline) exhibit oral LD50 values in the range of 500–1000 mg/kg in rats [1]. While specific data for the ethyl ester is sparse, the metabolic hydrolysis of the ester yields the parent nitro-amino acid, retaining toxicity.

  • Skin Absorption: The lipophilic nature of the ethyl ester group facilitates dermal penetration. Once systemic, the nitro group can be reduced to a hydroxylamine, a potent methemoglobin inducer [2].

Chemical Stability
  • Storage: Store at 2-8°C (Refrigerated). Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents and strong bases (hydrolysis of the ester).

Part 5: References

  • National Center for Biotechnology Information. (2025).[2][3][4][5][6][7] PubChem Compound Summary for CID 7473, 3-Nitroaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).[4] Occupational Health Guideline for Nitroaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitroaniline derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.